Avanafil-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H26ClN7O3 |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i9D2,14D2 |
InChI Key |
WEAJZXNPAWBCOA-RURCLPHHSA-N |
Isomeric SMILES |
[2H]C1(CC[C@H](N1C2=NC=C(C(=N2)NCC3=CC(=C(C=C3)OC)Cl)C(=O)NCC4=NC=CC=N4)C([2H])([2H])O)[2H] |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Avanafil-d4: A Technical Guide to Isotopic Purity and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Avanafil-d4, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in preclinical and clinical studies. It details the isotopic purity of this compound, outlines the experimental protocols for its analysis, and illustrates its mechanism of action.
Introduction to this compound
This compound is a stable isotope-labeled version of Avanafil, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule heavier, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in pharmacokinetic and metabolic studies as it co-elutes with the unlabeled analyte and experiences similar ionization effects, leading to highly accurate and precise quantification.
Isotopic and Chemical Purity of this compound
The utility of this compound as an internal standard is critically dependent on its isotopic and chemical purity. While specific values are lot-dependent and provided in the Certificate of Analysis (CoA) from the supplier, general quality specifications for deuterated standards are stringent to ensure data integrity.
Data Presentation
The following table summarizes the typical purity specifications for this compound based on general industry standards for deuterated internal standards.
| Parameter | Specification | Method of Analysis |
| Chemical Purity | >98% | HPLC/UPLC |
| Isotopic Purity | ≥98% Isotopic Enrichment | HR-MS / NMR |
Note: The exact isotopic purity for a specific batch of this compound is provided in the Certificate of Analysis from the supplier. Commercial suppliers like BDGSynthesis indicate target HPLC purities of greater than 98% for their compounds[1]. General guidelines for deuterated internal standards recommend a chemical purity of >99% and an isotopic enrichment of at least 98% for reliable results.
Experimental Protocols
Accurate determination of the chemical and isotopic purity of this compound requires robust analytical methodologies. The following sections detail the typical experimental protocols employed.
Determination of Chemical Purity by Ultra-High-Performance Liquid Chromatography (UPLC)
Chemical purity analysis is essential to identify and quantify any non-deuterated Avanafil or other synthesis-related impurities.
Methodology:
-
Instrumentation: An ultra-high-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Detection: UV detection at the wavelength of maximum absorbance for Avanafil (approximately 232 nm).
-
Sample Preparation: this compound is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Quantification: The peak area of this compound is compared to the total peak area of all detected impurities to calculate the percentage of chemical purity.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique to determine the isotopic distribution and confirm the level of deuterium incorporation in this compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analysis: The instrument is operated in full-scan mode to acquire high-resolution mass spectra of the eluting this compound peak.
-
Data Analysis:
-
The mass spectrum of this compound will show a cluster of isotopic peaks.
-
The most abundant peak will correspond to the [M+4H]+ ion, where M is the monoisotopic mass of the unlabeled Avanafil.
-
The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species are measured.
-
The isotopic purity (enrichment) is calculated as the percentage of the d4 species relative to the sum of all isotopic species (d0 to d4).
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess isotopic purity.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which this compound is soluble (e.g., DMSO-d6, Chloroform-d).
-
Experiments:
-
¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction in the intensity of the signals corresponding to the positions of deuteration confirms the isotopic labeling.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms.
-
¹³C NMR: The carbon-13 NMR spectrum can also provide information about the sites of deuteration through the effects on the carbon chemical shifts and coupling constants.
-
-
Data Analysis: The integration of the remaining proton signals at the sites of deuteration in the ¹H NMR spectrum, relative to the integration of a non-deuterated proton signal in the molecule, can be used to estimate the isotopic purity.
Avanafil Signaling Pathway and Experimental Workflows
Mechanism of Action: PDE5 Inhibition
Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of this enzyme is the basis for its therapeutic effect in erectile dysfunction. The signaling pathway is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) in the corpus cavernosum of the penis.
Experimental Workflow for Purity Determination
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity.
Conclusion
This compound is an essential tool for the accurate quantification of Avanafil in biological matrices. Its reliability is directly linked to its high chemical and isotopic purity. This guide has provided an overview of the typical purity specifications, detailed the analytical methods for their determination, and illustrated the underlying mechanism of action. Researchers and scientists are encouraged to always refer to the lot-specific Certificate of Analysis for precise purity data and to employ validated analytical methods to ensure the integrity of their research findings.
References
Synthesis and Characterization of Avanafil-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Avanafil-d4, an isotopically labeled version of the phosphodiesterase type 5 (PDE5) inhibitor, Avanafil. The introduction of deuterium atoms into the molecule provides a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and use as an internal standard in quantitative bioanalysis.
Introduction
Avanafil is a second-generation PDE5 inhibitor approved for the treatment of erectile dysfunction.[1][2][3] Its rapid onset of action and favorable side-effect profile make it a significant therapeutic agent.[1][3][4] Isotopically labeled analogues of pharmaceuticals, such as this compound, are critical for drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal standards for mass spectrometry-based quantification.[5][6] The four deuterium atoms in this compound provide a distinct mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties.
This guide outlines a proposed synthetic route for this compound and details the analytical methodologies for its characterization, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Proposed Synthesis of this compound
The synthesis of this compound can be achieved by modifying the established synthetic routes of Avanafil.[7][8] A plausible approach involves the use of a deuterated starting material. Specifically, the deuterium atoms can be incorporated into the pyrimidinemethyl amine moiety.
The proposed synthetic pathway is illustrated below:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Amide Coupling
-
Dissolution: Dissolve (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling: Add 2-Pyrimidinemethanamine-d4 (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization of this compound
The successful synthesis of this compound is confirmed through a combination of analytical techniques. The following sections detail the expected results from these analyses.
Mass Spectrometry
Mass spectrometry is a primary technique to confirm the incorporation of deuterium atoms. A high-resolution mass spectrum (HRMS) will show a molecular ion peak corresponding to the mass of this compound.
| Parameter | Expected Value (Avanafil) | Expected Value (this compound) |
| Molecular Formula | C₂₃H₂₆ClN₇O₃ | C₂₃H₂₂D₄ClN₇O₃ |
| Monoisotopic Mass | 483.1786 g/mol | 487.2037 g/mol |
| [M+H]⁺ | 484.1864 | 488.2115 |
| [M+Na]⁺ | 506.1683 | 510.1934 |
Table 1: Expected Mass Spectrometry Data for Avanafil and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure and the location of deuterium labeling. The spectrum of this compound is expected to be similar to that of Avanafil, with the key difference being the absence of the proton signals corresponding to the deuterated positions. ¹³C NMR will show slight upfield shifts for the carbons attached to deuterium.
| Chemical Shift (δ) ppm (Avanafil) | Assignment (Protons) | Expected in this compound Spectrum |
| ~4.6 | Methylene protons of pyrimidinemethyl | Absent |
| ~8.7 | Pyrimidine protons | Present |
| ~7.0-7.4 | Aromatic protons | Present |
| ~3.8 | Methoxy protons | Present |
Table 2: Expected ¹H NMR Spectral Data Comparison.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized this compound. Due to the isotopic labeling, a slight shift in retention time compared to the unlabeled Avanafil may be observed.
| Parameter | Method Details | Expected Result |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Sharp, symmetric peak |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | Consistent retention time |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 230 nm | - |
| Purity | Determined by peak area percentage | >98% |
Table 3: HPLC Method Parameters and Expected Purity.
Experimental and Analytical Workflow
The overall process from synthesis to final characterization follows a logical progression to ensure the quality and identity of the final compound.
Figure 2: Overall workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route offers a straightforward method for introducing deuterium labels. The detailed analytical protocols are essential for confirming the successful synthesis, isotopic incorporation, and purity of the final product. This compound produced through these methods will be a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and clinical drug development.
References
- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Avanafil: A comprehensive drug profile [pubmed.ncbi.nlm.nih.gov]
- 4. Avanafil | 330784-47-9 [chemicalbook.com]
- 5. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. US20160362400A1 - Avanafil preparation method - Google Patents [patents.google.com]
Avanafil-d4 CAS number 330784-47-9
An In-Depth Technical Guide to Avanafil-d4 (CAS No. 330784-47-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanafil (CAS: 330784-47-9) is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED). It is distinguished by its rapid onset of action, with a time to maximum plasma concentration of approximately 30-45 minutes. This compound (CAS: 330784-47-9 for the unlabelled parent compound, with specific isotopic labeling) is the deuterated analog of Avanafil. The incorporation of four deuterium atoms increases its molecular weight, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. This guide provides a comprehensive overview of the technical data, mechanism of action, and analytical applications of this compound.
Physicochemical and Pharmacological Properties
This compound shares its core chemical structure and pharmacological properties with Avanafil. The primary difference lies in the isotopic substitution, which is critical for its application in analytical chemistry but does not significantly alter its biological activity.
Data Summary
The key quantitative data for Avanafil and its deuterated analog are summarized below for easy comparison.
Table 1: Physicochemical Properties
| Property | Avanafil | This compound |
|---|---|---|
| CAS Number | 330784-47-9 | 330784-47-9 (Unlabelled) |
| Chemical Name | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl-d2)pyrrolidin-1-yl-5,5-d2)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
| Molecular Formula | C₂₃H₂₆ClN₇O₃ | C₂₃H₂₂D₄ClN₇O₃ |
| Molecular Weight | 483.95 g/mol | 487.98 g/mol |
Table 2: Key Pharmacokinetic Parameters of Avanafil (in Humans)
| Parameter | Value | Reference |
|---|---|---|
| Time to Max. Concentration (Tₘₐₓ) | 30–45 minutes | |
| Terminal Elimination Half-Life (t₁/₂) | ~5–17 hours | |
| Plasma Protein Binding | ~99% | |
| Metabolism | Primarily Hepatic via CYP3A4 | |
| Excretion | Feces (~62%), Urine (~21%) as metabolites |
| In Vitro IC₅₀ for PDE5 | 5.2 nM | |
Mechanism of Action
Avanafil enhances erectile function by selectively inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.
-
Sexual Stimulation: The process begins with sexual stimulation, which triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.
-
Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.
-
cGMP Production: Activated guanylate cyclase increases the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Smooth Muscle Relaxation: Elevated levels of cGMP lead to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow into the penile tissues.
-
Erection: This increased blood flow results in an erection.
-
Role of PDE5 and Avanafil: The PDE5 enzyme is responsible for the degradation of cGMP to inactive GMP, which terminates the erection. Avanafil inhibits this degradation, thereby prolonging the action of cGMP and enhancing the erectile response in the presence of sexual stimulation.
Core Application: Internal Standard for Quantitative Analysis
The primary and most critical application of Av
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, is distinguished by its rapid onset of action and high selectivity for PDE5, establishing it as a key treatment for erectile dysfunction (ED).[1][2][3][4] The strategic incorporation of deuterium into drug molecules, a process known as deuteration, has emerged as a valuable tool in drug development for enhancing pharmacokinetic profiles. This technical guide explores the potential primary applications of a deuterated form of Avanafil. While "Avanafil-D4" is commercially available as a stable isotope for research purposes, this document focuses on the prospective therapeutic benefits of a purpose-designed deuterated Avanafil. By examining the established pharmacology of Avanafil and the well-documented effects of deuteration on drug metabolism, we extrapolate potential new clinical utilities and refined therapeutic profiles for a deuterated analog. This guide provides a comprehensive overview of Avanafil's mechanism of action, a comparative analysis of its pharmacokinetics with other PDE5 inhibitors, a hypothetical experimental protocol for evaluating a deuterated version, and a forward-looking perspective on its potential applications.
Introduction to Avanafil and the Rationale for Deuteration
Avanafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[3][5] By inhibiting PDE5, Avanafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation.[3][5] Its primary approved application is the treatment of erectile dysfunction.[3]
Avanafil's pharmacokinetic profile is characterized by a rapid onset of action, with a time to maximum plasma concentration (Tmax) of approximately 30-45 minutes.[2][5][6][7] It has a relatively short half-life of about 3-5 hours.[2][6][7] While its rapid onset is a significant clinical advantage for on-demand use, its shorter duration of action may necessitate more frequent dosing in certain clinical scenarios compared to longer-acting PDE5 inhibitors like tadalafil.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are involved in Avanafil's metabolism.[8] This "kinetic isotope effect" can lead to a decreased rate of metabolism, potentially resulting in a longer plasma half-life, increased systemic exposure, and a modified side-effect profile.[9] The development of a deuterated Avanafil could therefore offer new therapeutic possibilities by modulating its pharmacokinetic properties.
Comparative Pharmacokinetics of Avanafil and Other PDE5 Inhibitors
The clinical utility of PDE5 inhibitors is largely defined by their pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for Avanafil and other commonly prescribed PDE5 inhibitors. This data provides a baseline for understanding the potential impact of deuteration on Avanafil's profile.
| Parameter | Avanafil | Sildenafil | Vardenafil | Tadalafil |
| Time to Maximum Concentration (Tmax) | 30–45 minutes[2][5][6][7] | ~60 minutes[2] | ~60 minutes[2] | ~120 minutes[2] |
| Plasma Half-life (T½) | 3–5 hours[2][6][7] | ~4 hours[2] | 4–5 hours[2] | 17.5 hours[2] |
| Duration of Action | ~6 hours[2] | Up to 12 hours[2] | Up to 12 hours[2] | Up to 36 hours[2] |
Potential Primary Applications of Deuterated Avanafil
Based on the principles of deuteration, a deuterated Avanafil is hypothesized to exhibit a slower rate of metabolism, leading to a longer half-life and increased overall drug exposure. This modified pharmacokinetic profile could give rise to several potential primary applications beyond the on-demand treatment of ED.
Lower-Dose Daily Treatment for Erectile Dysfunction
A longer half-life could make deuterated Avanafil a candidate for low-dose daily administration for the continuous management of ED. This would offer an alternative to the on-demand dosing of the parent drug and could be beneficial for patients who desire more spontaneity in their sexual activity.
Treatment of Pulmonary Arterial Hypertension (PAH)
Other PDE5 inhibitors, such as sildenafil and tadalafil, are approved for the treatment of PAH, a condition requiring sustained vasodilation in the pulmonary vasculature.[10][11] A deuterated Avanafil with a longer duration of action could be investigated for this indication, potentially requiring less frequent dosing than sildenafil.
Management of Benign Prostatic Hyperplasia (BPH)
Tadalafil is also approved for the treatment of the signs and symptoms of BPH.[10] The underlying mechanism is thought to involve PDE5 inhibition leading to smooth muscle relaxation in the prostate and bladder. A deuterated Avanafil with a prolonged half-life could be explored for its efficacy in managing lower urinary tract symptoms associated with BPH.
Signaling Pathway of PDE5 Inhibition
The following diagram illustrates the molecular mechanism of action for Avanafil and other PDE5 inhibitors in the corpus cavernosum.
Hypothetical Experimental Protocol: A Crossover Pharmacokinetic Study
This section outlines a detailed methodology for a hypothetical Phase 1 clinical trial to compare the pharmacokinetics of deuterated Avanafil with non-deuterated Avanafil in healthy male volunteers.
Study Title: A Randomized, Double-Blind, Two-Period, Crossover Study to Evaluate the Pharmacokinetics and Safety of a Single Oral Dose of Deuterated Avanafil versus Avanafil in Healthy Adult Male Subjects.
Objectives:
-
Primary: To compare the single-dose pharmacokinetic profiles of deuterated Avanafil and Avanafil, including Cmax, Tmax, AUC0-t, AUC0-inf, and T½.
-
Secondary: To assess the safety and tolerability of a single oral dose of deuterated Avanafil compared to Avanafil.
Study Design:
-
A randomized, double-blind, two-period crossover design.
-
Subjects will be randomly assigned to one of two treatment sequences: (1) Deuterated Avanafil followed by Avanafil, or (2) Avanafil followed by Deuterated Avanafil.
-
A washout period of at least 7 days will separate the two treatment periods.
Subject Population:
-
Healthy male volunteers, aged 18 to 45 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Normal findings on physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests at screening.
Dosing Regimen:
-
A single oral dose of 100 mg of deuterated Avanafil or 100 mg of Avanafil administered with 240 mL of water after an overnight fast of at least 10 hours.
Pharmacokinetic Sampling:
-
Serial blood samples (5 mL each) will be collected in K2EDTA tubes at the following time points: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -70°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of Avanafil, deuterated Avanafil, and their major metabolites will be determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Safety Assessments:
-
Adverse events will be monitored throughout the study.
-
Vital signs, ECGs, and clinical laboratory tests will be performed at specified intervals.
Statistical Analysis:
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis.
-
Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax and AUC parameters to assess for differences between the two formulations.
Experimental Workflow Diagram
The following diagram outlines the workflow for the proposed pharmacokinetic study.
Conclusion and Future Directions
The deuteration of Avanafil presents a compelling opportunity to refine its therapeutic profile and potentially expand its clinical applications. By predictably slowing its metabolism, a deuterated version could offer a longer duration of action, paving the way for its investigation in indications requiring sustained PDE5 inhibition, such as PAH and BPH, as well as for low-dose daily use in ED. The high selectivity of Avanafil for PDE5 may also translate to a favorable side-effect profile for a deuterated analog in these new contexts.
The path forward requires the synthesis and preclinical evaluation of a therapeutically-designed deuterated Avanafil, followed by well-controlled clinical trials, such as the one outlined in this guide, to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles. For researchers and drug development professionals, deuterated Avanafil represents a promising area for innovation within the established class of PDE5 inhibitors, with the potential to address unmet needs and improve patient outcomes.
References
- 1. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avanafil - Wikipedia [en.wikipedia.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium Switching: An Obvious Way Around Patent Protection? - Fordham Intellectual Property, Media & Entertainment Law Journal [fordhamiplj.org]
- 9. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 10. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 11. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Avanafil-d4: A Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for Avanafil-d4, a deuterated analog of Avanafil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical testing. By understanding the critical data points, experimental protocols, and underlying scientific principles, users can confidently assess the quality, purity, and identity of this compound for their research and development needs.
Introduction to Avanafil and its Deuterated Analog
Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It is approved for the treatment of erectile dysfunction and is known for its rapid onset of action.[1] The mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2][3] Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection upon sexual stimulation.[2][3][4]
This compound is a stable, isotopically labeled version of Avanafil, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Avanafil in biological samples.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different batches and suppliers.
Table 1: Identification and General Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 330784-47-9 (Unlabelled) |
| Molecular Formula | C₂₃H₂₂D₄ClN₇O₃ |
| Molecular Weight | 487.98 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO, Methanol |
Table 2: Purity and Impurity Profile
| Test | Method | Result | Specification |
| Purity (by HPLC) | HPLC-UV | 99.8% | ≥ 98.0% |
| Deuterium Incorporation | Mass Spectrometry | ≥ 99% | ≥ 98% atom % D |
| Water Content (Karl Fischer) | KF Titration | 0.15% | ≤ 0.5% |
| Residual Solvents | GC-HS | Complies | USP <467> |
| Individual Impurity | HPLC-UV | < 0.1% | ≤ 0.1% |
| Total Impurities | HPLC-UV | 0.18% | ≤ 0.5% |
Table 3: Analytical Data
| Analysis | Result |
| ¹H NMR | Conforms to structure |
| Mass Spectrum (m/z) | [M+H]⁺ = 488.2 |
| HPLC Retention Time | 9.1 min |
| Elemental Analysis | C: 56.61%, H+D: 6.20%, N: 20.09% (Theoretical) |
Experimental Protocols
This section details the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 20 mM Ammonium Formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 95% A to 5% A.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).
-
The sample is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the this compound peak is measured.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities are identified and quantified based on their retention times and peak areas.
Mass Spectrometry (MS) for Identity and Deuterium Incorporation
Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.
Procedure:
-
A dilute solution of this compound is infused into the mass spectrometer.
-
The mass spectrum is acquired in positive ion mode.
-
The molecular ion peak ([M+H]⁺) is observed to confirm the molecular weight.
-
The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).
Procedure:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The ¹H NMR spectrum is acquired.
-
The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the spectrum is consistent with the expected structure of this compound. The reduction in signal intensity at the deuterated positions confirms successful labeling.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Mechanism of action of Avanafil in the PDE5 signaling pathway.
Caption: General analytical workflow for the quality control of this compound.
This technical guide provides a foundational understanding of the Certificate of Analysis for this compound. For specific applications, it is always recommended to consult the CoA provided by the supplier for the particular batch being used.
References
Navigating the Stability Landscape of Avanafil-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage and stability of Avanafil-d4. While specific stability data for the deuterated analog, this compound, is not extensively available in public literature, this document extrapolates from comprehensive studies on its non-deuterated parent compound, Avanafil. The structural similarity suggests a comparable stability profile, though minor differences in degradation kinetics may exist due to the kinetic isotope effect. This guide is intended to serve as a critical resource for researchers and professionals involved in the handling, formulation, and analysis of this compound.
Recommended Storage Conditions
To ensure the integrity and longevity of this compound, adherence to appropriate storage conditions is paramount. Based on guidelines for Avanafil, the following conditions are recommended:
-
Temperature: Store at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1] Short-term exposure to temperatures ranging from 15°C to 30°C (59°F to 86°F) is permissible, for instance, during transportation.[1]
-
Moisture: Store in a dry place, away from moisture.[2]
-
Container: Keep the compound in a tightly closed container.[2]
-
Freezing: Avoid freezing.[2]
Chemical Stability and Degradation Profile
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Such studies on Avanafil have revealed its susceptibility to degradation under various stress conditions.
Summary of Forced Degradation Studies
The following table summarizes the degradation behavior of Avanafil under different stress conditions as reported in the literature. These findings provide a strong indication of the potential stability liabilities of this compound.
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24 hours | Significant degradation observed. | [3] |
| Alkaline Hydrolysis | 0.1 M NaOH, 80°C, 2 hours | No significant degradation observed. | [3] |
| Neutral Hydrolysis | Water, 80°C, 24 hours | No significant degradation observed. | [3] |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | Significant degradation observed. | [3] |
| Thermal Degradation | 105°C, 24 hours | Significant degradation observed. | [3] |
| Photolytic Degradation | UV light (254 nm), Solid-state | Significant degradation observed. | [3] |
Note: The extent of degradation can vary based on the specific experimental setup.
A study identified a novel oxidation-based degradation product with a predicted m/z of 367.1168, confirmed by high-resolution mass spectrometry.[4][5][6]
Experimental Protocols for Stability Assessment
The development of a stability-indicating analytical method is fundamental to accurately assessing the degradation of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose.
Sample Preparation for Forced Degradation
A general protocol for preparing samples for forced degradation studies is as follows:
-
Stock Solution Preparation: Prepare a stock solution of Avanafil (or this compound) in a suitable solvent. Given its low solubility in water, methanol, and ethanol, and high solubility in DMSO, a mixture of acetonitrile (ACN) and dimethyl sulfoxide (DMSO) (e.g., 94:6 v/v) is often used.[5][6]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and heat in a water bath (e.g., at 80°C) for a specified duration.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and heat.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water and heat.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., at 105°C).
-
Photolytic Degradation: Expose the solid drug substance to UV light.
-
-
Neutralization and Dilution: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all samples to the desired concentration with the mobile phase before analysis.
Stability-Indicating HPLC Method
Below is a representative RP-HPLC method for the analysis of Avanafil and its degradation products.
Table 2: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | Inertsil ODS 3 (4.6 mm × 250 mm, 3 μm) |
| Mobile Phase A | 0.1% trifluoroacetic acid and triethylamine in water |
| Mobile Phase B | Water and acetonitrile (20:80 v/v) |
| Elution Mode | Gradient |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 245 nm |
| Reference | [3] |
Visualizing Experimental Workflows and Pathways
Diagrams can aid in understanding the complex processes involved in stability testing and degradation.
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified proposed degradation pathways for Avanafil.
Conclusion
While specific stability data for this compound remains to be fully characterized in the public domain, the extensive studies on Avanafil provide a robust framework for its handling and storage. The compound is susceptible to degradation under acidic, oxidative, thermal, and photolytic stress. Researchers and drug development professionals should adhere to the recommended storage conditions to maintain the integrity of this compound. The use of validated stability-indicating methods, such as the HPLC protocol outlined, is essential for monitoring its purity and stability over time. Future studies focusing directly on this compound would be beneficial to delineate any subtle differences in its stability profile compared to its non-deuterated counterpart.
References
- 1. Avanafil (Stendra): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Avanafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF [mdpi.com]
Physicochemical Properties of Avanafil-d4
An In-depth Technical Guide on Avanafil-d4: Molecular Characteristics and Applications
This technical guide provides a comprehensive overview of the core molecular and physical data of this compound, a deuterated analog of Avanafil. This information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a precise understanding of this stable isotope-labeled compound for its application as an internal standard in quantitative analyses.
The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for the accurate preparation of standards and the interpretation of analytical results.
| Property | Value |
| Chemical Formula | C₂₃H₂₂D₄ClN₇O₃[1][2][3] |
| Molecular Weight | 487.98 g/mol [2][3] |
| Chemical Name | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl-d2)pyrrolidin-1-yl-5,5-d2)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[2][3] |
Unlabeled Avanafil: A Comparative Reference
For contextual understanding and comparative analysis, the corresponding properties of the unlabeled Avanafil are provided.
| Property | Value |
| Chemical Formula | C₂₃H₂₆ClN₇O₃[4][5] |
| Molecular Weight | 483.95 g/mol [2][5] |
Logical Relationship: Isotopic Labeling
The primary distinction between Avanafil and this compound lies in the isotopic substitution of four hydrogen atoms with deuterium. This modification is fundamental to its utility as an internal standard in mass spectrometry-based bioanalytical methods. The following diagram illustrates this relationship.
References
- 1. bdg.co.nz [bdg.co.nz]
- 2. Avanafil D4 | CAS No- 330784-47-9(Unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Avanafil | 330784-47-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Methodological & Application
Application Note: High-Throughput Bioanalysis of Avanafil in Human Plasma using Avanafil-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil in human plasma. The use of a stable isotope-labeled internal standard, Avanafil-d4, ensures high accuracy and precision, compensating for variability during sample preparation and analysis.[1][2][3] The described protocol utilizes a straightforward protein precipitation technique for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method was validated following industry-standard guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.
Introduction
Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[4][5][6][7] Accurate determination of Avanafil concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1][2] A SIL-IS, such as this compound, shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for potential variations and improving data quality.[3] This document provides a detailed protocol for the extraction and quantification of Avanafil in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Avanafil reference standard (≥99.0% purity)
-
This compound internal standard (≥97.0% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Avanafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Avanafil reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Avanafil Working Solutions: Prepare serial dilutions of the Avanafil stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
IS Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma samples (calibration standards, quality control samples, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (10 µg/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 60% A / 40% B |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Run Time | 6 minutes |
Mass Spectrometry (MS)
| Parameter | Condition |
| Instrument | Agilent 6460 Triple Quadrupole LC-MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Avanafil: m/z 484.2 → 286.1this compound: m/z 488.2 → 290.1 |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer | 40 psi |
| Capillary Voltage | 4000 V |
Data Presentation
The following tables summarize the quantitative performance of the bioanalytical method, based on data adapted from published studies on Avanafil bioanalysis.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Avanafil | 10 - 6000 | >0.999 |
Data adapted from a study on the simultaneous determination of Avanafil and Dapoxetine in human plasma.[8]
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC (50) | < 5.0 | 95.0 - 105.0 | < 5.0 | 95.0 - 105.0 |
| Mid QC (200) | < 4.0 | 96.0 - 104.0 | < 4.0 | 96.0 - 104.0 |
| High QC (800) | < 3.0 | 97.0 - 103.0 | < 3.0 | 97.0 - 103.0 |
Representative data based on typical acceptance criteria and published Avanafil validation data.[9]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Avanafil | 96.60 ± 2.44 | Minimal |
| This compound (IS) | Consistent with Avanafil | Minimal |
Recovery data from a study in rat plasma, which is expected to be similar in human plasma.[10][11]
Visualizations
Signaling Pathway of Avanafil
Caption: Mechanism of action of Avanafil as a PDE5 inhibitor.
Bioanalytical Workflow
Caption: Experimental workflow for Avanafil quantification.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Avanafil - Wikipedia [en.wikipedia.org]
- 8. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Quantification of Avanafil in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil in human plasma. The assay utilizes a stable isotope-labeled internal standard, Avanafil-d4, to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation technique. Chromatographic separation is achieved on a C18 column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it ideal for pharmacokinetic studies and clinical research in drug development.
Introduction
Avanafil is a highly selective and potent second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction.[1][2][3] Its rapid onset of action and favorable side-effect profile necessitate sensitive and reliable bioanalytical methods to accurately characterize its pharmacokinetic properties. LC-MS/MS has become the gold standard for small molecule quantification in complex biological matrices due to its inherent selectivity and sensitivity.[4]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach in quantitative bioanalysis. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results by correcting for variations during sample preparation and analysis. While various LC-MS/MS methods have been published for Avanafil, this application note provides a comprehensive protocol specifically employing this compound for optimal performance.
Experimental
Materials and Reagents
-
Avanafil and this compound reference standards (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Avanafil and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Avanafil stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards. Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation Protocol
-
Aliquot 50 µL of human plasma (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.
-
Vortex mix for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Protein Precipitation Workflow for Avanafil Quantification.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
Mass Spectrometry
| Parameter | Value |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 330°C |
| Gas Flow | 11 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
| Dwell Time | 200 ms |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| Avanafil | 485.2 | 375.1 | 135 | 28 |
| This compound | 489.2 | 375.1 | 135 | 28 |
LC-MS/MS Analysis Logic
Caption: LC-MS/MS Data Acquisition and Processing Pathway.
Results and Discussion
Method Validation
The developed method was validated according to established regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity & Range
The method was linear over the concentration range of 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Avanafil to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor was used. The correlation coefficient (r²) was consistently >0.995.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results, summarized below, demonstrate that the method is both precise and accurate, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 8.5 | 5.2 | 9.8 | 6.5 |
| LQC | 3.0 | 6.2 | -2.5 | 7.1 | -1.8 |
| MQC | 100 | 4.1 | 1.8 | 5.5 | 2.3 |
| HQC | 800 | 3.5 | 0.9 | 4.2 | 1.5 |
Recovery and Matrix Effect
The extraction recovery of Avanafil was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to neat solutions.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3.0 | 96.5 | 98.2 |
| MQC | 100 | 98.2 | 101.5 |
| HQC | 800 | 97.1 | 99.6 |
The results indicate high and consistent extraction recovery and negligible matrix effect, highlighting the effectiveness of the protein precipitation method and the utility of the deuterated internal standard.
Conclusion
This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Avanafil in human plasma. The use of this compound as an internal standard combined with a simple protein precipitation sample preparation protocol provides for a robust assay with excellent performance characteristics. The method is well-suited for high-throughput bioanalysis in support of pharmacokinetic and clinical studies of Avanafil.
References
- 1. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. jneonatalsurg.com [jneonatalsurg.com]
Application Note: A Stability-Indicating UPLC Method for the Analysis of Avanafil and Its Impurities
Introduction
Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] The manufacturing process of Avanafil and its subsequent storage can lead to the formation of process-related impurities and degradation products.[1] Monitoring and controlling these impurities is crucial to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][3] This application note describes a robust Ultra-Performance Liquid Chromatography (UPLC) method for the separation, identification, and quantification of Avanafil and its known impurities.
This stability-indicating method is designed to separate Avanafil from its potential degradation products formed under various stress conditions, as well as from process-related impurities. The method has been validated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry.[4][5]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The following chromatographic conditions have been optimized for the separation of Avanafil and its impurities.
Table 1: UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm)[4][5] |
| Mobile Phase A | 20 mM Ammonium Formate in Water[4][5] |
| Mobile Phase B | Acetonitrile[4][5] |
| Gradient Program | A gradient elution is employed for optimal separation. |
| Flow Rate | To be optimized based on system pressure and resolution. |
| Column Temperature | 35 °C[4][5] |
| Detection Wavelength | 239 nm[4][5] |
| Injection Volume | To be determined based on sensitivity requirements. |
| Diluent | Water:Acetonitrile (50:50, v/v)[3] |
Preparation of Solutions
a. Standard Stock Solution of Avanafil: Accurately weigh and dissolve an appropriate amount of Avanafil reference standard in the diluent to obtain a known concentration.
b. Impurity Stock Solution: Prepare a stock solution containing all known process-related and degradation impurities at a specified concentration in the diluent. The identified process-related impurities include Imp-A, Imp-B, Imp-C, and Imp-D.[1][4][5]
c. System Suitability Solution: Prepare a solution containing Avanafil and all known impurities to verify the resolution and performance of the chromatographic system.
d. Sample Preparation (for drug substance): Accurately weigh and dissolve the Avanafil drug substance in the diluent to achieve a target concentration.
e. Sample Preparation (for drug product - tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Avanafil into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a suitable syringe filter before injection.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on Avanafil.[3][6] The drug substance is subjected to the following stress conditions:
-
Acid Hydrolysis: 5 N HCl at 65°C for 24 hours.[3]
-
Base Hydrolysis: 5 N NaOH at 65°C for 24 hours.[3]
-
Oxidative Degradation: 5% H₂O₂ at 25°C for 5 hours.[3]
-
Thermal Degradation: 105°C for 6 hours.[3]
-
Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 Wh/m² of UV light.[3]
-
Humidity Stress: 90% relative humidity for 15 days.[3]
After exposure, the stressed samples are diluted with the diluent to an appropriate concentration and analyzed using the developed UPLC method.
Data Presentation
The performance of the UPLC method is evaluated based on several validation parameters as per ICH guidelines.[3][5]
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Avanafil) | ≤ 2.0[3] | Conforms |
| Theoretical Plates (Avanafil) | > 2000 | Conforms |
| Resolution (between adjacent peaks) | > 1.5 | Conforms |
Table 3: Summary of Method Validation Data
| Validation Parameter | Specification |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of Avanafil and its impurities.[5] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined. |
| Limit of Quantification (LOQ) | To be determined. |
| Robustness | The method remains unaffected by small, deliberate variations in chromatographic conditions. |
Visualizations
Experimental Workflow
Caption: Workflow for Avanafil UPLC method development and validation.
Forced Degradation Pathway
Caption: Forced degradation studies of Avanafil under various stress conditions.
Method Validation Parameters
Caption: Relationship of ICH validation parameters for the UPLC method.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Avanafil Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of avanafil in plasma for quantitative analysis. The included methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used in bioanalytical laboratories. This guide aims to assist researchers in selecting and implementing a suitable sample preparation strategy for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research involving avanafil.
Introduction
Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Accurate and precise quantification of avanafil in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The selection of an appropriate sample preparation method is a critical step in the bioanalytical workflow, as it directly impacts the reliability, sensitivity, and accuracy of the subsequent analytical determination, typically performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document outlines three common sample preparation techniques, providing detailed protocols and a summary of their performance characteristics to aid in method selection and development.
Data Presentation
The following table summarizes the quantitative data associated with the different sample preparation methods for avanafil analysis in plasma. This allows for a direct comparison of their performance.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range | 10–6000 ng/mL[1][2] | 50.0–3200.0 ng/mL[3] | Not explicitly stated for avanafil, but comparable ranges are achievable. |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1][2] | 50.0 ng/mL[3] | Method dependent, typically low ng/mL. |
| Recovery | Good recovery reported[1][2] | 96.60 ± 2.44% (in rat plasma)[4] | Generally >80% for similar compounds. |
| Internal Standard (IS) | Tadalafil[1][2] | Valsartan | A structural analog of avanafil is recommended. |
| Throughput | High | Moderate | Moderate to High (amenable to automation) |
| Selectivity | Lower (risk of matrix effects) | Moderate | High (cleaner extracts) |
Experimental Protocols
Detailed methodologies for the three key sample preparation techniques are provided below.
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to precipitate proteins, which are then removed by centrifugation.
Materials:
-
Human plasma
-
Avanafil standard solutions
-
Tadalafil (Internal Standard) solution
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 250 µL of human plasma into a microcentrifuge tube.
-
Add 100 µL of Tadalafil internal standard solution (25 µg/mL in methanol).
-
Vortex the mixture for 2 minutes.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for another 2 minutes.
-
Centrifuge the tubes at 6000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[2]
Liquid-Liquid Extraction (LLE)
LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Materials:
-
Rat or human plasma
-
Avanafil standard solutions
-
Valsartan (or other suitable Internal Standard) solution
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 1 mL of acetonitrile as the extraction solvent.
-
Vortex the mixture for 10 seconds.
-
Centrifuge the sample at 5000 rpm for 7 minutes.
-
Filter the supernatant and transfer it to an autosampler vial.
-
Inject 5 µL of the extract for LC-MS analysis.[4]
Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup by utilizing a solid sorbent to retain the analyte of interest from the plasma matrix, while interferences are washed away. The purified analyte is then eluted with a small volume of an organic solvent. The following is a representative protocol using a C18 reversed-phase cartridge, which is suitable for a nonpolar compound like avanafil.
Materials:
-
Human plasma
-
Avanafil standard solutions
-
Internal Standard solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Collection tubes
Protocol:
-
Pre-treat Plasma: Dilute 500 µL of plasma with 500 µL of 2% formic acid in water. Add the internal standard and vortex.
-
Condition Cartridge: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibrate Cartridge: Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
Load Sample: Slowly load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry Cartridge: Dry the cartridge under vacuum for 5 minutes.
-
Elute: Elute avanafil and the internal standard with 1 mL of acetonitrile into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the experimental workflows for the described sample preparation methods.
References
Application Notes and Protocols for the Use of Avanafil-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of Avanafil-d4 as an internal standard in the pharmacokinetic analysis of Avanafil. The following sections detail the experimental procedures, data presentation, and relevant biological pathways.
Introduction
Avanafil is a selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Accurate quantification of Avanafil in biological matrices is crucial for pharmacokinetic (PK) studies, which assess its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays. This compound is chemically identical to Avanafil but has a higher mass, allowing for its distinction by the mass spectrometer. This co-eluting internal standard compensates for variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the method.
Pharmacokinetic Profile of Avanafil
Avanafil is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) typically observed between 30 to 45 minutes.[1] The drug is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and to a lesser extent CYP2C9.[2] The major circulating metabolites are M4 and M16. The M4 metabolite has about 18% of the pharmacological activity of the parent compound, while the M16 metabolite is inactive.[2] The terminal elimination half-life of Avanafil has been reported to be between 5 and 17 hours.[2]
Table 1: Pharmacokinetic Parameters of Avanafil in Young and Elderly Male Subjects Following a Single 200 mg Oral Dose
| Parameter | Young Subjects (18-45 years) (n=18) | Elderly Subjects (≥65 years) (n=14) |
| Cmax (ng/mL) | 5971 (1733) | 5859 (1519) |
| Tmax (hr) | 0.83 (0.50 - 1.50) | 0.92 (0.50 - 2.00) |
| AUC(0-t) (nghr/mL) | 14936 (4526) | 16301 (5395) |
| AUC(0-inf) (nghr/mL) | 15065 (4573) | 16478 (5476) |
| t1/2 (hr) | 9.13 (4.34) | 9.49 (3.44) |
Data presented as Arithmetic Mean (Standard Deviation) for Cmax, AUC, and t1/2, and as Median (Minimum - Maximum) for Tmax. Source: Adapted from a study on the effect of age on the pharmacokinetics of Avanafil.
Experimental Protocols
This section outlines the materials and a detailed methodology for the quantification of Avanafil in plasma samples using this compound as an internal standard.
Materials and Reagents
-
Avanafil reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Blank human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Control human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Avanafil Stock Solution (1 mg/mL): Accurately weigh and dissolve the Avanafil reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.
-
Avanafil Working Solutions: Prepare a series of working solutions by serially diluting the Avanafil stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike blank plasma for calibration standards and quality control (QC) samples.
-
This compound Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the Avanafil working solutions to achieve final concentrations ranging from 50 to 3200 ng/mL (e.g., 50, 100, 200, 400, 800, 1600, 3200 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 150, 750, and 2500 ng/mL).
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (10 µg/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 2: MRM Transitions for Avanafil and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Avanafil | 484.2 | 375.1 | 25 |
| This compound | 488.2 (Predicted) | 379.1 (Predicted) | 25 |
Note: The MRM transitions for this compound are predicted based on a +4 Da mass shift from the unlabeled compound. The optimal collision energy should be determined empirically.
Visualizations
Avanafil Mechanism of Action
Avanafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO). NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). cGMP causes smooth muscle relaxation, leading to increased blood flow and an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil allows for the accumulation of cGMP, thereby enhancing the erectile response to sexual stimulation.[3][4]
Caption: Mechanism of action of Avanafil as a PDE5 inhibitor.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the key steps in a typical pharmacokinetic study using this compound and LC-MS/MS.
Caption: Workflow for a pharmacokinetic study of Avanafil.
References
Application Note: High-Sensitivity LC-MS/MS Quantification of Avanafil and Avanafil-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor, and its deuterated internal standard, Avanafil-d4, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). The described method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise and accurate measurement of Avanafil.
Introduction
Avanafil is a selective PDE5 inhibitor approved for the treatment of erectile dysfunction.[1][2][3] Accurate quantification of Avanafil in biological samples is crucial for understanding its pharmacokinetics and metabolic fate. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[1][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the highest level of accuracy and precision. This document provides a comprehensive protocol for the analysis of Avanafil and this compound, including optimized MRM transitions and detailed experimental procedures.
Experimental
Materials and Reagents
-
Avanafil reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of Avanafil and this compound from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution profile.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
MRM Transitions and Parameters
The following MRM transitions and optimized parameters should be used for the detection and quantification of Avanafil and this compound. The transitions for this compound are proposed based on the known fragmentation of Avanafil, assuming deuteration on the methoxybenzyl group, which would increase the precursor ion mass by 4 Da while the major fragment ions remain unchanged.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Avanafil | 485.0 | 375.0 | 200 | 40 | 28 |
| 485.0 | 155.1 | 200 | 40 | 35 | |
| This compound | 489.0 | 375.0 | 200 | 40 | 28 |
| (Proposed) | 489.0 | 155.1 | 200 | 40 | 35 |
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The linear range, limit of detection (LOD), and limit of quantification (LOQ) should be established according to standard validation protocols.
Experimental Workflow
Caption: Workflow for Avanafil quantification.
Signaling Pathway Context (Illustrative)
While Avanafil's primary mechanism of action is the inhibition of PDE5, understanding its broader signaling context can be valuable for researchers. The following diagram illustrates the cGMP signaling pathway targeted by Avanafil.
Caption: Avanafil's inhibition of PDE5.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantitative analysis of Avanafil in biological matrices. The use of a deuterated internal standard, this compound, ensures accuracy and reproducibility. This application note serves as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Liquid-Liquid Extraction Protocol for Avanafil from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avanafil is a second-generation phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. Accurate quantification of Avanafil in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of Avanafil from biological samples, primarily focusing on plasma. The protocol is followed by analytical determination using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method Development and Optimization
The selection of an appropriate extraction solvent is critical for achieving high recovery and minimizing matrix effects. While protein precipitation is a common technique for sample preparation, LLE can offer cleaner extracts, reducing ion suppression in LC-MS/MS analysis.
Initial attempts to extract Avanafil from human plasma using common LLE solvents such as ethyl acetate, diethyl ether, and tertiary butyl ether resulted in low and non-reproducible recoveries, ranging from 45% to 65%[1]. However, a highly efficient and reproducible LLE method has been successfully developed and validated for the extraction of Avanafil from rat plasma and brain homogenate using acetonitrile as the extraction solvent[2][3]. This method demonstrates high recovery and minimal sample loss without the need for evaporation and reconstitution steps[2][3].
The protocol detailed below is based on the successful application in rat plasma and can be adapted and validated for use with human plasma and other biological matrices.
Experimental Protocol: Liquid-Liquid Extraction of Avanafil from Plasma
This protocol describes a simple and efficient LLE procedure for the extraction of Avanafil from plasma samples prior to LC-MS/MS analysis.
Materials and Reagents:
-
Avanafil reference standard
-
Internal Standard (IS) (e.g., Valsartan or a structurally similar, stable isotopically labeled Avanafil)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank human or animal plasma (with appropriate anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Extraction:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution.
-
Add 1 mL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 10 seconds.
-
-
Phase Separation:
-
Centrifuge the tubes at 5000 rpm for 7 minutes to precipitate proteins and separate the layers.
-
-
Supernatant Collection:
-
Carefully collect the supernatant (the upper organic layer).
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the filtered extract into the LC-MS/MS system for analysis.
-
Analytical Method: LC-MS/MS
The following LC-MS/MS conditions have been shown to be effective for the analysis of Avanafil[2][3]:
-
LC System: Agilent 1260 Infinity or equivalent
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Column: Nucleodur C18 (or equivalent)
-
Mobile Phase: 0.1% Formic acid in water and Acetonitrile (29:71, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The following tables summarize the quantitative data from the validation of the LLE-LC-MS/MS method for Avanafil in rat plasma, which can serve as a benchmark for method transfer and validation in human matrices[2][3].
Table 1: Method Validation Parameters for Avanafil in Rat Plasma [2][3]
| Parameter | Result |
| Linearity Range | 50.0–3200.0 ng/mL |
| Regression Coefficient (r²) | 0.9979 |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 3200.0 ng/mL |
Table 2: Recovery and Matrix Effect of Avanafil in Rat Plasma [2][3]
| Matrix | Recovery (%) | Matrix Effect |
| Rat Plasma | 96.60 ± 2.44 | Minimal ionization suppression |
Table 3: Precision and Accuracy for Avanafil in Rat Plasma [2][3]
| QC Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Intra-day Accuracy (Er%) | Inter-day Accuracy (Er%) |
| Low | 1.05 | 1.75 | -1.02 | -2.15 |
| Medium | 0.82 | 1.03 | -0.85 | -1.10 |
| High | 0.91 | 1.24 | -0.95 | -1.55 |
Experimental Workflow Diagram
Caption: Workflow for Avanafil extraction from plasma.
Conclusion
The described liquid-liquid extraction protocol using acetonitrile provides a simple, rapid, and highly efficient method for the extraction of Avanafil from biological matrices. This method has been shown to yield high recovery and minimal matrix effects, making it suitable for sensitive and reliable quantification by LC-MS/MS. While the detailed validation data presented is from rat plasma, the protocol serves as an excellent starting point for adaptation and validation in human plasma and other biological fluids for various research and clinical applications.
References
- 1. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
- 2. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Establishing a Linear Range for the Quantification of Avanafil
AN-AVQ-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for establishing a linear range for the quantification of Avanafil in pharmaceutical formulations and biological matrices using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Accurate and precise quantification of Avanafil is critical for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and clinical monitoring. This application note describes validated methods for establishing a linear range for Avanafil quantification, ensuring reliable and reproducible results.
Principle of Action
Avanafil's therapeutic effect is achieved by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[3] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil increases the intracellular concentration of cGMP, thereby enhancing the erectile response to sexual stimulation.[1][2]
Quantitative Data Summary
The following tables summarize the linear ranges for Avanafil quantification using different analytical techniques as reported in the literature.
Table 1: RP-HPLC Methods for Avanafil Quantification
| Linear Range | Mobile Phase | Detection | Reference |
| 5 - 100 µg/mL | Water:Acetonitrile:Trifluoroacetic acid (65:35:0.1% v/v) | 238 nm | [4] |
| 0.5 - 10 µg/mL | Methanol:0.1% Orthophosphoric acid (75:25 v/v) | 246 nm | |
| 25 - 75 µg/mL | Tetrahydrofuran:Methanol:Phosphate buffer (pH 6.5 with triethylamine) | 225 nm | [5] |
| 0.5 - 20 µg/mL | Not specified | DAD | [6] |
Table 2: LC-MS/MS Methods for Avanafil Quantification
| Linear Range | Matrix | Extraction Method | Reference |
| 150 - 6000 ng/mL | Pharmaceutical Preparations | Not Applicable | [6][7] |
| 10 - 6000 ng/mL | Human Plasma | Protein Precipitation | [8][9] |
| 50 - 3200 ng/mL | Rat Plasma & Brain Homogenate | Liquid-Liquid Extraction | [10] |
Table 3: UV-Spectrophotometric Methods for Avanafil Quantification
| Linear Range | Solvent | Wavelength | Reference |
| 6 - 14 µg/mL | Methanol | 246 nm | [11] |
| 1 - 12 µg/mL | Not specified | Not specified | [12] |
| 1 - 8 µg/mL | Not specified | Not specified | [13] |
Experimental Protocols
The following protocols are provided as a guide for establishing a linear range for Avanafil quantification. Method validation should be performed according to ICH Q2(R1) guidelines.[4][14]
Protocol 1: RP-HPLC Method for Pharmaceutical Formulations
This protocol is based on a widely cited method for the analysis of Avanafil in tablet dosage forms.[4]
3.1.1. Materials and Reagents
-
Avanafil reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Avanafil tablets (e.g., 100 mg)
3.1.2. Instrumentation
-
HPLC system with a UV detector
-
Inertsil ODS C18 column (250 mm x 4.6 mm, 5 µm) or equivalent
-
Sonicator
-
Analytical balance
3.1.3. Chromatographic Conditions
-
Mobile Phase: Water:Acetonitrile:TFA (65:35:0.1% v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3.1.4. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of Avanafil reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.[4]
3.1.5. Preparation of Calibration Standards (5-100 µg/mL)
-
Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent to obtain concentrations of 5, 10, 20, 40, 60, 80, and 100 µg/mL.[4]
3.1.6. Sample Preparation
-
Weigh and finely powder 20 Avanafil tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Avanafil into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range (e.g., 50 µg/mL).
3.1.7. Linearity Assessment
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.999.[4]
Protocol 2: LC-MS/MS Method for Biological Matrices (Human Plasma)
This protocol is designed for the sensitive quantification of Avanafil in human plasma and is based on established methods.[8][9]
3.2.1. Materials and Reagents
-
Avanafil reference standard
-
Internal Standard (IS), e.g., Tadalafil
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
3.2.2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 column (e.g., Agilent Zorbax Eclipse XDB C18, 4.6 x 50 mm, 1.8 µm)
-
Microcentrifuge
3.2.3. LC-MS/MS Conditions
-
Mobile Phase: 0.1% Formic acid in water : Acetonitrile (60:40, v/v)[8]
-
Flow Rate: 0.5 mL/min[8]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of Avanafil and IS.
3.2.4. Preparation of Stock and Working Solutions
-
Prepare separate stock solutions of Avanafil and IS in methanol (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solutions with 50% methanol.
3.2.5. Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike drug-free human plasma with appropriate volumes of the Avanafil working solution to prepare calibration standards covering the linear range (e.g., 10-6000 ng/mL).[9]
-
Prepare QCs at low, medium, and high concentrations in a similar manner.
3.2.6. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the IS.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
3.2.7. Linearity Assessment
-
Analyze the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (Avanafil/IS) against the nominal concentration.
-
Use a weighted (e.g., 1/x²) linear regression model. The correlation coefficient (R²) should be ≥ 0.99.
Conclusion
The described RP-HPLC and LC-MS/MS methods provide robust and reliable approaches for establishing a linear range for the quantification of Avanafil. The choice of method will depend on the required sensitivity and the sample matrix. For routine quality control of pharmaceutical formulations, RP-HPLC with UV detection is suitable. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the preferred method. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 2. Avanafil - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. crsubscription.com [crsubscription.com]
- 5. Rapid HPLC Determination of Tadalafil, Avanafil, Sildenafil Citrate, And Vardenafil Hydrochloride Alone or In a Mixture [ejchem.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejbps.com [ejbps.com]
- 12. Novel spectrophotometric methods for concurrent assessment of duloxetine and avanafil in their binary mixture using derivative spectroscopy: greenness-blueness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing isotopic crosstalk between Avanafil and Avanafil-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic crosstalk between Avanafil and its deuterated internal standard, Avanafil-d4, during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern in the analysis of Avanafil with this compound?
Isotopic crosstalk, in the context of mass spectrometry, refers to the interference where the signal from the unlabeled analyte (Avanafil) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This is a significant concern because it can compromise the accuracy and precision of quantitative bioanalysis. The naturally occurring isotopes of elements in the Avanafil molecule (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁷Cl) can result in a mass spectrum where the isotopic peaks of Avanafil overlap with the mass of this compound, leading to an artificially inflated response for the internal standard and consequently, an underestimation of the Avanafil concentration.
Q2: How can I determine if isotopic crosstalk is affecting my Avanafil quantification?
To determine if isotopic crosstalk is impacting your results, you can perform the following checks:
-
Analyze a high-concentration Avanafil standard without the internal standard: Monitor the mass transition for this compound. Any signal detected at the retention time of Avanafil indicates a contribution from the unlabeled analyte.
-
Examine the linearity of your calibration curve: Isotopic crosstalk can lead to non-linearity, particularly at the upper and lower limits of quantification.
-
Assess the isotopic purity of your this compound internal standard: Ensure that the internal standard is not contaminated with unlabeled Avanafil.
Q3: What are the primary causes of isotopic crosstalk between Avanafil and this compound?
The primary causes include:
-
Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes in the Avanafil molecule.
-
Isotopic Purity of the Internal Standard: Contamination of the this compound standard with unlabeled Avanafil.
-
MS/MS Fragmentation: In some cases, the fragmentation of Avanafil in the collision cell can produce product ions with the same mass-to-charge ratio (m/z) as the product ions of this compound.
Q4: What strategies can be employed to minimize or correct for isotopic crosstalk?
Several strategies can be implemented:
-
Chromatographic Separation: While Avanafil and this compound are expected to co-elute, optimizing chromatography can help separate them from other interfering compounds.
-
Selection of MRM Transitions: Choose precursor and product ion transitions for this compound that are less likely to have contributions from the natural isotopes of Avanafil.
-
Mathematical Correction: A correction factor can be calculated by measuring the contribution of a high-concentration Avanafil standard to the this compound signal and applying this to the experimental data.
-
Use of a Higher Deuteration Level: If available, an internal standard with a higher number of deuterium atoms (e.g., Avanafil-d7) would have a greater mass difference from the analyte, reducing the likelihood of isotopic overlap.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Non-linear calibration curve, especially at high concentrations. | Isotopic crosstalk from Avanafil to this compound. | 1. Inject a high concentration of Avanafil without IS and check for a signal in the this compound channel. 2. If a signal is present, calculate the percentage contribution and apply a mathematical correction. 3. Consider using a lower concentration of the internal standard. |
| Inaccurate and imprecise results at the Lower Limit of Quantification (LLOQ). | Contribution from this compound to the Avanafil signal (if the IS is not isotopically pure). | 1. Analyze the this compound working solution alone to check for the presence of unlabeled Avanafil. 2. If present, subtract the contribution from the analyte signal or source a purer standard. |
| Internal standard response increases with increasing analyte concentration. | Significant isotopic contribution from Avanafil to the this compound signal. | 1. Follow the steps for a non-linear calibration curve. 2. Optimize MS/MS parameters to find more selective transitions for this compound. |
Data Presentation
The following table provides a simulated representation of how isotopic crosstalk can affect the quantification of Avanafil and the potential improvement after applying a mathematical correction.
| Avanafil Concentration (ng/mL) | Measured this compound Response (cps) | % Crosstalk Contribution | Corrected this compound Response (cps) | Calculated Avanafil Concentration (ng/mL) - Uncorrected | Calculated Avanafil Concentration (ng/mL) - Corrected | % Accuracy (Corrected) |
| 5.0 | 51,000 | 2.0% | 50,000 | 4.9 | 5.0 | 100% |
| 50.0 | 55,000 | 10.0% | 50,000 | 45.5 | 50.0 | 100% |
| 500.0 | 100,000 | 100.0% | 50,000 | 250.0 | 500.0 | 100% |
| 1000.0 | 150,000 | 200.0% | 50,000 | 333.3 | 1000.0 | 100% |
This table is for illustrative purposes and demonstrates a hypothetical scenario.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Avanafil with Minimized Isotopic Crosstalk
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Avanafil in human plasma, with specific considerations to minimize isotopic crosstalk with the this compound internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity HPLC or equivalent.
-
Column: Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-3.0 min: 40% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 40% B
-
4.1-6.0 min: 40% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Avanafil: Precursor Ion (m/z) 484.2 -> Product Ion (m/z) 279.1
-
This compound: Precursor Ion (m/z) 488.2 -> Product Ion (m/z) 283.1
-
-
Optimized MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Collision Gas: Argon
-
Mandatory Visualizations
Caption: Troubleshooting workflow for isotopic crosstalk.
Caption: Experimental workflow for Avanafil analysis.
Matrix effects in Avanafil bioanalysis with deuterated internal standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering matrix effects during the bioanalysis of Avanafil using deuterated internal standards with LC-MS/MS.
Troubleshooting Guides
Problem: Poor Peak Shape and Inconsistent Retention Times for Avanafil and its Deuterated Internal Standard
-
Question: My chromatogram shows tailing or fronting for the Avanafil peak, and the retention time is shifting between injections. What could be the cause and how can I fix it?
-
Answer: Poor peak shape and retention time variability can stem from several factors. One common issue is the interaction of the analyte with metal surfaces within the HPLC column, which can cause adsorption and peak tailing.[1] Consider using a metal-free column to mitigate this.[1] Additionally, ensure that your mobile phase is optimized. For Avanafil, a mobile phase consisting of an ammonium formate buffer and acetonitrile has been shown to provide good separation.[2][3] The pH of the aqueous portion of the mobile phase should be controlled to ensure consistent ionization of Avanafil.
Problem: Significant Ion Suppression or Enhancement Observed
-
Question: I'm observing a significant decrease (suppression) or increase (enhancement) in the signal intensity of Avanafil when analyzing my plasma samples compared to the neat standard solution. What steps can I take to minimize this?
-
Answer: Ion suppression or enhancement is a classic sign of matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of your analyte.[4][5][6] Here are several strategies to address this:
-
Optimize Sample Preparation: A more rigorous sample cleanup can remove many interfering matrix components. While protein precipitation is a common and fast method, it may not be sufficient to remove phospholipids, which are major contributors to matrix effects.[7][8] Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]
-
Chromatographic Separation: Improve the separation of Avanafil from matrix interferences by adjusting the gradient profile of your mobile phase or trying a column with a different stationary phase chemistry.[9]
-
Dilution: If the concentration of Avanafil in your samples is high enough, diluting the sample can reduce the concentration of interfering matrix components.[9]
-
Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][10] If your instrumentation allows, testing your analysis with an APCI source could be beneficial.
-
Problem: Deuterated Internal Standard Does Not Adequately Compensate for Matrix Effects
-
Question: I am using a deuterated internal standard for Avanafil (Avanafil-d_n_), but I am still seeing high variability in my results. Why might this be happening?
-
Answer: While deuterated internal standards are considered the gold standard for correcting matrix effects, they are not always a perfect solution.[11][12] Here are a few reasons why your deuterated IS may not be performing as expected:
-
Chromatographic Separation from Analyte: In some cases, the substitution of hydrogen with deuterium can cause a slight shift in the retention time of the internal standard relative to the analyte.[12] If this separation occurs in a region of the chromatogram with steep changes in ion suppression, the analyte and the internal standard will experience different matrix effects, leading to inaccurate quantification.[11] You may need to adjust your chromatographic conditions to ensure co-elution.
-
Isotopic Instability: Ensure that the deuterium atoms are placed on stable positions within the Avanafil molecule. Deuterium on exchangeable sites (like -OH or -NH) can be replaced by hydrogen from the solvent, compromising the integrity of the internal standard.
-
Purity of the Internal Standard: The chemical and isotopic purity of your deuterated internal standard is crucial.[13] High chemical purity ensures no other interfering compounds are present, while high isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution.[13]
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in the context of Avanafil bioanalysis?
-
A1: Matrix effects refer to the alteration of the ionization efficiency of Avanafil and its internal standard by co-eluting components present in the biological sample matrix (e.g., plasma, urine).[4][7] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detector response, which can affect the accuracy and precision of the bioanalytical method.[8]
-
-
Q2: Why is a deuterated internal standard recommended for Avanafil bioanalysis?
-
A2: A deuterated internal standard is a form of Avanafil where some hydrogen atoms have been replaced by deuterium. Because it is chemically almost identical to Avanafil, it co-elutes and experiences nearly the same effects during sample preparation, chromatography, and ionization.[13][14] This allows it to effectively compensate for variations, including matrix effects, leading to more accurate and precise quantification.[12][15]
-
-
Q3: How can I quantitatively assess the matrix effect for my Avanafil assay?
-
A3: The most common method is the post-extraction spike method.[4] This involves comparing the peak area of Avanafil spiked into an extracted blank matrix to the peak area of Avanafil in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Q4: What are the typical causes of matrix effects in plasma samples?
-
Q5: Can the choice of LC-MS/MS instrument settings influence matrix effects?
-
A5: Yes, instrument settings can play a role. For instance, optimizing the ion source parameters (e.g., spray voltage, gas flows, temperature) can help to improve the ionization of Avanafil and potentially reduce the relative impact of interfering compounds.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare Blank Matrix Samples: Extract at least six different lots of the biological matrix (e.g., human plasma) using your established sample preparation method without adding the analyte or internal standard.
-
Prepare Neat Solution Samples (Set A): Prepare a set of samples by spiking Avanafil and its deuterated internal standard into the final reconstitution solvent at a low and a high concentration.
-
Prepare Post-Extraction Spiked Samples (Set B): Take the extracted blank matrix samples from step 1 and spike them with Avanafil and its deuterated internal standard at the same low and high concentrations as in Set A.
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation: Calculate the Matrix Factor (MF) for Avanafil at each concentration level for each lot of the matrix using the following formula:
-
MF = (Peak Area of Avanafil in Set B) / (Mean Peak Area of Avanafil in Set A)
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
-
System Setup: Using a T-connector, infuse a standard solution of Avanafil at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.
-
Blank Matrix Injection: Inject an extracted blank matrix sample onto the LC system.
-
Monitor Signal: Continuously monitor the signal of Avanafil. A stable baseline signal will be observed from the infused solution. Any deviation (a dip or rise) in this baseline during the chromatographic run indicates the elution of matrix components that are causing ion suppression or enhancement at that retention time.
Data Presentation
Table 1: Example Matrix Factor (MF) Data for Avanafil
| Matrix Lot | Analyte Concentration | Avanafil Peak Area (Post-Extraction Spike) | Avanafil Peak Area (Neat Solution) | Matrix Factor |
| 1 | Low QC | 85,000 | 100,000 | 0.85 |
| 1 | High QC | 870,000 | 1,000,000 | 0.87 |
| 2 | Low QC | 92,000 | 100,000 | 0.92 |
| 2 | High QC | 910,000 | 1,000,000 | 0.91 |
| 3 | Low QC | 88,000 | 100,000 | 0.88 |
| 3 | High QC | 890,000 | 1,000,000 | 0.89 |
| Mean | 0.89 | |||
| %CV | 3.4% |
Table 2: IS-Normalized Matrix Factor Data for Avanafil
| Matrix Lot | Analyte Concentration | Analyte/IS Ratio (Post-Extraction Spike) | Analyte/IS Ratio (Neat Solution) | IS-Normalized Matrix Factor |
| 1 | Low QC | 1.02 | 1.00 | 1.02 |
| 1 | High QC | 1.05 | 1.03 | 1.02 |
| 2 | Low QC | 0.98 | 1.00 | 0.98 |
| 2 | High QC | 1.01 | 1.03 | 0.98 |
| 3 | Low QC | 1.01 | 1.00 | 1.01 |
| 3 | High QC | 1.04 | 1.03 | 1.01 |
| Mean | 1.00 | |||
| %CV | 2.0% |
Visualizations
Caption: Workflow for Assessing and Mitigating Matrix Effects.
Caption: Troubleshooting Logic for Avanafil Bioanalysis Issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. providiongroup.com [providiongroup.com]
- 7. ovid.com [ovid.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. texilajournal.com [texilajournal.com]
Technical Support Center: Optimizing MS/MS Parameters for Avanafil-d4 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tandem mass spectrometry (MS/MS) detection of Avanafil-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Avanafil and this compound?
A1: The recommended precursor ion for Avanafil is the protonated molecule [M+H]⁺. For this compound, the precursor ion will be shifted by +4 Da. The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
Q2: How do I determine the optimal collision energy (CE) and fragmentor/cone voltage for this compound?
A2: The optimal CE and fragmentor voltage should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer. Vary the CE and fragmentor voltage to find the values that produce the highest and most stable signal for the desired product ions. The optimal parameters for Avanafil can serve as a starting point for the optimization of this compound.
Q3: What are some common adducts observed for Avanafil in positive electrospray ionization (ESI+)?
A3: In positive ESI, besides the protonated molecule [M+H]⁺, you may observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. Formation of these adducts can be minimized by using high-purity solvents and additives and by optimizing the ion source conditions.
Q4: What should I do if I observe poor chromatographic peak shape for this compound?
A4: Poor peak shape can be caused by several factors. Check your column for degradation, ensure the mobile phase pH is appropriate for Avanafil (pKa ~5.5), and verify the proper preparation of your mobile phase.[1] Consider using a gradient elution to improve peak shape.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | Incorrect MS/MS parameters (precursor/product ions, CE, fragmentor voltage).Ion source issues (e.g., dirty source, incorrect settings).Chromatographic problems (e.g., no elution, poor retention).Sample degradation. | Verify all MS/MS parameters.Clean and tune the ion source.Check LC conditions (column, mobile phase, flow rate).Ensure proper sample storage and handling. |
| High Background Noise | Contaminated solvents, reagents, or glassware.Matrix effects from the sample.Leaks in the LC or MS system. | Use high-purity solvents and reagents.Optimize sample preparation to remove interferences.Perform a leak check on the entire system. |
| Isotopic Crosstalk from Avanafil to this compound Channel | Contribution of the M+4 isotope of Avanafil to the this compound signal. | Ensure the mass resolution of the quadrupole is set correctly.If significant, a correction factor may need to be applied during data processing. |
| In-source Fragmentation of this compound | High fragmentor/cone voltage or source temperature. | Optimize ion source parameters to minimize fragmentation of the precursor ion before it enters the quadrupole. |
| Poor Reproducibility of Results | Inconsistent sample preparation.Fluctuations in instrument performance.Instability of the analyte in the matrix. | Standardize the sample preparation protocol.Perform regular system suitability checks.Investigate analyte stability in the sample matrix. |
Quantitative Data Summary
Table 1: Recommended MS/MS Parameters for Avanafil
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
| Avanafil | 485.0 | 375.0 | 135 | 28 |
Note: These parameters are a starting point and should be optimized for your specific instrument and experimental conditions.[2][3]
Table 2: Predicted MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Starting Fragmentor Voltage (V) | Starting Collision Energy (eV) |
| This compound | 489.0 | 379.0 or 375.0* | 135 | 28 |
*The exact mass of the product ion will depend on the location of the deuterium labels on the molecule.
Experimental Protocols
Methodology for MS/MS Parameter Optimization for this compound
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Set the mass spectrometer to scan for the predicted precursor ion of this compound (m/z 489.0) in positive ion mode.
-
Acquire product ion spectra by ramping the collision energy from 10 to 50 eV in 2 eV increments while keeping the fragmentor voltage constant.
-
Identify the most abundant and stable product ions.
-
Optimize the fragmentor voltage by setting the collision energy to the optimal value found in the previous step and varying the fragmentor voltage to maximize the precursor ion signal.
-
Optimize the collision energy for the selected product ions by fixing the fragmentor voltage and performing a more detailed ramp of the collision energy around the previously found optimum.
-
Select one quantifier and at least one qualifier ion for your multiple reaction monitoring (MRM) method.
Visualizations
Caption: Experimental workflow for the bioanalysis of Avanafil using this compound as an internal standard.
Caption: A decision tree for troubleshooting common issues in this compound detection.
References
Technical Support Center: Chromatographic Resolution of Avanafil and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the chromatographic resolution of Avanafil from its major metabolites, M4 and M16.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Avanafil that I need to separate?
A1: Avanafil is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP2C. The two major circulating metabolites are M4 and M16.[1][2] The M4 metabolite has some pharmacological activity, making its separation from the parent drug crucial for accurate pharmacokinetic and metabolic studies.[1]
Q2: What type of chromatographic columns are typically used for Avanafil separation?
A2: Reversed-phase C18 columns are the most commonly used stationary phases for the separation of Avanafil and its related substances.[3][4][5] Both traditional HPLC and more advanced UPLC systems with smaller particle size columns (e.g., 1.8 µm) have been shown to be effective.[6]
Q3: What are the key mobile phase considerations for good resolution?
A3: The mobile phase composition is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic solvent, typically acetonitrile or methanol, is used. The pH of the aqueous phase is a key parameter to control peak shape and retention. Using an ion-suppressing agent like formic acid or trifluoroacetic acid is common to achieve good peak symmetry.[3][4]
Q4: Can I use UV detection for Avanafil and its metabolites?
A4: Yes, UV detection is commonly used for the analysis of Avanafil. The maximum absorbance is typically observed around 238-247 nm.[3][5] For higher sensitivity and selectivity, especially in complex matrices like plasma, LC-MS/MS is the preferred method.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Avanafil and its Metabolites
Symptoms:
-
Peaks for Avanafil and a metabolite (e.g., M4) are not baseline separated.
-
A single, broad peak is observed where two distinct peaks are expected.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Solvent Ratio: If using a gradient, try a shallower gradient to increase the separation window between closely eluting peaks. For isocratic methods, systematically vary the percentage of the organic modifier. |
| 2. Change Organic Solvent: If acetonitrile is being used, consider switching to methanol or vice-versa. The change in solvent selectivity can alter the elution order and improve resolution. | |
| Incorrect Mobile Phase pH | Avanafil has basic properties. Adjusting the mobile phase pH can significantly impact the retention and selectivity between Avanafil and its more polar metabolites. Experiment with pH values in the range of 3 to 6 using a suitable buffer (e.g., ammonium formate or phosphate buffer) to find the optimal separation.[6] |
| Suboptimal Column Chemistry | While C18 is standard, not all C18 columns are the same. Consider trying a C18 column with a different bonding chemistry or a phenyl-hexyl column to introduce different separation mechanisms (e.g., pi-pi interactions). |
| Insufficient Column Efficiency | 1. Decrease Particle Size: If using an HPLC system, switching to a UPLC system with a sub-2 µm particle size column will significantly increase the number of theoretical plates and improve resolution. |
| 2. Increase Column Length: A longer column provides more theoretical plates, which can enhance resolution. However, this will also increase analysis time and backpressure. | |
| Elevated Temperature | Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing mass transfer. Try optimizing the temperature in the range of 30-45°C. |
Issue 2: Peak Tailing or Asymmetrical Peaks
Symptoms:
-
Peaks exhibit a tailing factor greater than 1.5.
-
Fronting or tailing peaks are observed for Avanafil and/or its metabolites.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column Packing | 1. Adjust Mobile Phase pH: Unwanted interactions between basic analytes like Avanafil and residual silanol groups on the silica packing can cause tailing. Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups. |
| 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active sites on the stationary phase. | |
| 3. Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column to minimize silanol interactions. | |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample and reinject. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated. Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced. |
Experimental Protocols
Example UPLC Method for the Separation of Avanafil and Related Substances
This protocol is based on a published method for the separation of Avanafil from its process-related impurities and can serve as a starting point for method development for metabolite separation.[6]
-
System: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: Waters ACQUITY HSS C18, 50 mm x 2.1 mm, 1.8 µm particle size.[6]
-
Mobile Phase A: 20 mM ammonium formate in water, pH adjusted to 5.0 with formic acid.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 80% B (linear gradient)
-
8-10 min: Hold at 10% B (re-equilibration)[6]
-
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Detection Wavelength: 239 nm.[6]
-
Injection Volume: 1 µL.[6]
Data Presentation
Table 1: Example Retention Times for Avanafil and Related Impurities
The following table provides an example of retention times obtained using the UPLC method described above. While these are not the M4 and M16 metabolites, they demonstrate the resolving power of the method for structurally similar compounds.[6]
| Compound | Retention Time (min) |
| Impurity A | 4.29 |
| Impurity B | 5.02 |
| Avanafil | 5.44 |
| Impurity C | 6.02 |
| Impurity D | 7.85 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of Avanafil and its metabolites.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
- 1. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF [mdpi.com]
- 5. jptcp.com [jptcp.com]
- 6. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium exchange issues with Avanafil-d4 in acidic mobile phase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Avanafil-d4, particularly concerning deuterium exchange in acidic mobile phases during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange, and why is it a concern when using this compound as an internal standard?
Deuterium exchange, also known as H/D exchange, is a chemical reaction where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding solvent or mobile phase.[1][2] This is a significant concern in quantitative analysis because it alters the mass of the internal standard, leading to a decrease in its signal intensity and the appearance of a signal at the mass of the unlabeled analyte.[3] This can result in inaccurate and imprecise quantification of Avanafil.
Q2: My this compound internal standard signal is decreasing over time when using an acidic mobile phase. What is the likely cause?
The most probable cause is deuterium back-exchange, where the deuterium atoms on your this compound are being replaced by protons from the acidic mobile phase.[1][4] Acidic conditions can catalyze this exchange, especially if the deuterium labels are on chemically labile sites such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[1][5] While many deuterated standards are designed to have labels on stable positions, prolonged exposure to certain pH and temperature conditions can still promote exchange.
Q3: Are there specific acidic mobile phase additives that are more likely to cause deuterium exchange with this compound?
While specific data on this compound is limited, generally, strong acids or high concentrations of acidic modifiers can increase the rate of deuterium exchange. The pH of the mobile phase is a critical factor. For instance, some analytical methods for Avanafil utilize mobile phases containing 0.1% trifluoroacetic acid (TFA) or 0.1% orthophosphoric acid (OPA), which create a low pH environment that could facilitate this exchange.[6][7]
Q4: I'm observing a peak at the mass of unlabeled Avanafil in my this compound standard solution. How can I confirm if this is due to deuterium exchange?
You can confirm deuterium exchange through a stability study.[3] Prepare a solution of this compound in your acidic mobile phase and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your standard operating conditions. A progressive decrease in the this compound peak area and a corresponding increase in the peak area at the mass of unlabeled Avanafil would confirm that deuterium exchange is occurring.[3]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Deuterium Exchange
This guide provides a systematic approach to identifying and minimizing deuterium exchange of this compound in an acidic mobile phase.
Symptoms:
-
Decreasing peak area of this compound over a sequence of injections.
-
Inaccurate or imprecise quantitative results for Avanafil.
-
Appearance of a significant peak at the mass-to-charge ratio (m/z) of unlabeled Avanafil in the internal standard channel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss in this compound.
Detailed Steps:
-
Review Labeling Position: Examine the Certificate of Analysis for your this compound to understand where the deuterium atoms are located. If they are on exchangeable sites, the risk of H/D exchange is higher.[1]
-
Conduct a Stability Study:
-
Prepare a solution of this compound in your mobile phase.
-
Inject this solution onto the LC-MS system at regular intervals over a period that reflects your typical analytical run time (e.g., every hour for 8 hours).
-
Monitor the peak area of this compound and the peak area of the potential unlabeled Avanafil.
-
-
Optimize Mobile Phase Conditions:
-
Increase pH: If your chromatography allows, try to increase the pH of the mobile phase. Even a small increase can significantly reduce the rate of acid-catalyzed exchange.
-
Change Acid Modifier: Consider switching from a strong acid like TFA to a weaker acid such as formic acid or acetic acid.[8]
-
Reduce Acid Concentration: Use the lowest concentration of acid necessary to achieve good chromatography.
-
-
Control Temperature: Lowering the temperature of the column and the autosampler can slow down the rate of deuterium exchange.[9][10]
-
Fresh Sample Preparation: Prepare working solutions of this compound more frequently to minimize the time the standard is exposed to the acidic mobile phase before injection.[3]
-
Consider an Alternative Internal Standard: If the deuterium exchange cannot be mitigated, consider using a stable isotope-labeled internal standard with labels on non-exchangeable positions, such as ¹³C or ¹⁵N.[1]
Experimental Protocols
Protocol 1: Stability Study of this compound in Acidic Mobile Phase
Objective: To determine the stability of this compound and the rate of deuterium exchange in a specific acidic mobile phase.
Materials:
-
This compound standard
-
Mobile phase (e.g., Methanol: 0.1% Formic Acid in Water, 75:25 v/v)
-
LC-MS system
Procedure:
-
Prepare a working solution of this compound at the concentration used in your analytical method, dissolving it in the mobile phase to be tested.
-
Transfer the solution to an autosampler vial and place it in the autosampler tray, maintained at a controlled temperature (e.g., 10 °C).
-
Set up a sequence in the LC-MS software to inject the sample at time zero (T=0) and then at subsequent time points (e.g., T=1, 2, 4, 8, 12, and 24 hours).
-
For each injection, acquire data in full scan mode or by using selected ion monitoring (SIM) for the m/z of this compound and unlabeled Avanafil.
-
Process the data and plot the peak area of this compound and unlabeled Avanafil versus time.
Data Analysis:
-
Calculate the percentage decrease in the this compound peak area over time.
-
Calculate the percentage increase in the unlabeled Avanafil peak area over time.
-
Determine the time point at which a significant change (e.g., >5%) in the internal standard response is observed.
| Time (hours) | This compound Peak Area | % Decrease from T=0 | Unlabeled Avanafil Peak Area | % Increase from T=0 |
| 0 | 1,000,000 | 0% | 5,000 | 0% |
| 2 | 980,000 | 2% | 25,000 | 400% |
| 4 | 950,000 | 5% | 55,000 | 1000% |
| 8 | 900,000 | 10% | 105,000 | 2000% |
| 24 | 750,000 | 25% | 255,000 | 5000% |
Table 1: Example data from a stability study of this compound in an acidic mobile phase.
Avanafil Analytical Methodologies
Several published methods for the analysis of Avanafil utilize acidic mobile phases. The choice of mobile phase components can influence the potential for deuterium exchange.
| Reference | Mobile Phase Composition | pH |
| --INVALID-LINK--[6] | Methanol: 0.1% OPA (75:25 v/v) | Acidic |
| --INVALID-LINK--[11] | Acetonitrile:Water:Triethylamine:Acetic Acid (65:35:0.1:0.1 v/v/v/v) | Not Specified |
| --INVALID-LINK--[12] | Mobile Phase A: 0.1% TFA and Triethylamine in Water; Mobile Phase B: Water:Acetonitrile (20:80 v/v) | Acidic |
| --INVALID-LINK--[13] | 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid):Acetonitrile (60:40 v/v) | 4.5 |
Table 2: Summary of mobile phases used in published Avanafil analytical methods.
Signaling Pathways and Workflows
Caption: General experimental workflow for the quantitative analysis of Avanafil using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jptcp.com [jptcp.com]
- 7. jptcp.com [jptcp.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. STABILITY INDICATING ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF AVANAFIL IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive stability-indicating method development of Avanafil Phosphodiesterase type 5 inhibitor using advanced Quality-by-Design approach | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Low Recovery of Avanafil-d4
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of the internal standard (IS) Avanafil-d4 during sample extraction. The following question-and-answer format directly addresses common issues and offers practical, step-by-step solutions to optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is consistent and adequate recovery of my internal standard, this compound, so important?
Consistent recovery of the internal standard is critical for the accuracy and precision of a bioanalytical method.[1] The IS is added at a known concentration to every sample and calibrator to correct for the potential loss of the target analyte during the multiple steps of sample preparation and analysis.[1][2] Poor or variable IS recovery can indicate underlying issues with the extraction procedure, matrix effects, or instrument performance, which can compromise the reliability of the final quantitative data.[1][3] While an IS is designed to mimic the analyte and compensate for variability, extremely low recovery suggests the method is not robust and may be masking significant problems.[3]
Q2: What are the general causes of low internal standard recovery?
Low recovery is typically caused by analyte loss at one or more stages of the sample preparation process.[4][5] This can include incomplete extraction from the sample matrix, loss during wash steps, incomplete elution from a solid-phase extraction (SPE) cartridge, or degradation of the standard.[6][7] For liquid-liquid extraction (LLE), common causes include suboptimal pH, incorrect solvent selection, and emulsion formation.[8] For SPE, issues often arise from an inappropriate choice of sorbent, insufficient conditioning, a sample loading solvent that is too strong, or an elution solvent that is too weak.[2][7]
Q3: What key physicochemical properties of this compound should I consider for method development?
Since this compound is structurally identical to Avanafil apart from isotopic labeling, its chemical properties are nearly the same. Key properties for extraction method development include its pKa and solubility. Avanafil is a basic compound.[9] Understanding these properties is essential for manipulating pH to ensure the molecule is in its neutral, more organic-soluble form for extraction.[8][10]
Q4: What are the recommended storage and handling conditions for this compound?
While specific stability data for this compound is not provided in the search results, general best practices for analytical standards should be followed. Many drug standards are stored frozen (e.g., -20°C) in a dry environment to prevent degradation.[11] Stock solutions are typically prepared in a suitable organic solvent like DMSO or methanol and stored under similar conditions.[11] Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions. For compounds susceptible to degradation, it may be necessary to add antioxidants, protect from light, or use nitrogen gas during evaporation steps.[4]
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Low recovery in SPE is most often a result of the analyte not being retained correctly or not being eluted completely. The best troubleshooting approach is to collect and analyze each fraction (load, wash, and eluate) to pinpoint where the this compound is being lost.[1][6]
Q1: My this compound is lost in the loading/flow-through fraction. What went wrong?
If the IS is found in the initial sample flow-through, it failed to bind to the SPE sorbent.[6][12] Consider the following causes and solutions:
-
Incorrect Sorbent Choice: Avanafil is a moderately non-polar, basic compound. A reversed-phase (e.g., C18, polymeric HLB) or a mixed-mode cation exchange sorbent would be appropriate.[13][14] If you are using a normal-phase sorbent (e.g., silica), it will not retain Avanafil from an aqueous sample.[14][15]
-
Improper Conditioning/Equilibration: The sorbent bed must be properly wetted (conditioned) with an organic solvent like methanol and then rinsed (equilibrated) with an aqueous solution similar to your sample matrix.[7][12] Failure to perform these steps prevents the sorbent's functional groups from interacting effectively with the analyte.[7]
-
Sample Solvent Too Strong: If the sample is dissolved in a solution with a high percentage of organic solvent, it can prevent this compound from binding to a reversed-phase sorbent.[6] Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) to ensure proper retention.[12]
-
Incorrect Sample pH: For retention on a reversed-phase sorbent, the pH should ideally be adjusted to keep this compound in its neutral, more hydrophobic form. For retention on a cation exchange sorbent, the sample pH must be adjusted to ensure the basic functional groups on this compound are positively charged.[16]
-
High Flow Rate: Loading the sample too quickly can prevent sufficient interaction time between this compound and the sorbent.[12][16] Decrease the flow rate during the loading step.[12]
Q2: The this compound is being lost during the wash step. How can I fix this?
This indicates that your wash solvent is too strong and is prematurely eluting the IS along with the interferences.[6][17]
-
Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your aqueous wash solution. The goal is to use a solvent strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[2][5]
-
Check pH of Wash Solvent: Ensure the pH of the wash solvent continues to favor retention, similar to the loading step.[6]
Q3: No this compound is detected in the flow-through or wash, but recovery in the final eluate is still low. What is the issue?
This scenario strongly suggests that the this compound is irreversibly bound to the sorbent and was not completely eluted.[5][6]
-
Increase Elution Solvent Strength: The elution solvent is not strong enough to disrupt the interactions between the IS and the sorbent. For reversed-phase SPE, increase the percentage of organic solvent (e.g., methanol, acetonitrile) in the elution mix.[2][7]
-
Adjust Elution Solvent pH: For a basic compound like Avanafil, making the elution solvent acidic can help disrupt interactions with residual silanols on silica-based sorbents. For a mixed-mode cation exchange sorbent, the elution solvent must be basic enough to neutralize the charge on the analyte, breaking the ionic bond.[2]
-
Increase Elution Volume: You may not be using a sufficient volume of solvent to pass through the entire sorbent bed and elute all of the bound IS.[2][4] Try increasing the elution volume and collecting multiple, smaller fractions to see where the analyte elutes.[2]
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
LLE relies on the differential solubility of an analyte between two immiscible liquid phases.[8] Recovery issues often stem from incorrect pH, poor solvent choice, or physical problems like emulsions.
Q1: How do I choose the right pH and organic solvent for extracting this compound?
The goal is to maximize the amount of this compound that partitions into the organic phase.[10]
-
pH Adjustment: Avanafil has a basic pKa of approximately 5.55.[9] To ensure it is in its neutral, non-ionized form, you should adjust the pH of the aqueous sample to be at least 2 units above the pKa (i.e., pH > 7.55).[8][10] At this pH, the molecule will be less water-soluble and will partition more readily into an organic solvent.
-
Solvent Selection: Choose a water-immiscible organic solvent that effectively solubilizes Avanafil. Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or dichloromethane are common choices. The principle of "like dissolves like" applies; try to match the polarity of the solvent to the analyte.[10] A quick screen of several solvents is often the best approach.[18]
Q2: My aqueous and organic layers are not separating properly due to an emulsion. What should I do?
Emulsions are a common problem in LLE, appearing as a cloudy third layer between the two phases.[8][19] They are often caused by high concentrations of matrix components like fats or proteins.[20]
-
Prevention: The best strategy is prevention. Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases.[19][20]
-
Breaking the Emulsion: If an emulsion has already formed, several techniques can be used to break it:
-
Time: Allow the mixture to stand undisturbed for a period (e.g., 30 minutes) to see if it separates on its own.[21]
-
Salting Out: Add a small amount of saturated sodium chloride (brine) or solid salt to the mixture.[19][20] This increases the ionic strength of the aqueous layer, which can help force the separation of the phases.[18][20]
-
Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The force can help break the emulsion.[20]
-
Filtration: Pass the entire mixture through a glass wool plug or phase separation filter paper.[20]
-
Experimental Protocols
Protocol 1: Diagnosing Low Recovery in Solid-Phase Extraction (SPE)
This protocol provides a systematic way to determine which step of your SPE method is responsible for the loss of this compound.
-
Prepare Samples: Spike a known concentration of this compound into a blank matrix sample. Also prepare an unextracted standard by spiking the same amount of IS into the final elution solvent.
-
Perform SPE: Process the spiked sample through your entire SPE procedure.
-
Collect All Fractions: Crucially, collect every fraction separately:[1]
-
Fraction A (Flow-through): The sample that passes through the cartridge during loading.
-
Fraction B (Wash Eluate): The solvent that is passed through after loading to remove interferences.
-
Fraction C (Final Eluate): The solvent used to elute the this compound.
-
-
Analyze Fractions: Analyze all three collected fractions (A, B, and C) along with the unextracted standard using your LC-MS/MS method.
-
Interpret Results:
-
IS in Fraction A: The internal standard did not bind to the sorbent. Re-evaluate sorbent choice, sample pH, and loading solvent strength.
-
IS in Fraction B: The internal standard was lost during the wash step. Use a weaker wash solvent.
-
IS Signal Low in Fraction C (and absent in A & B): The internal standard is retained on the cartridge but not eluting. Use a stronger elution solvent, adjust pH, or increase elution volume.
-
Protocol 2: Optimizing pH and Solvent in Liquid-Liquid Extraction (LLE)
This protocol helps determine the optimal pH and extraction solvent for this compound.
-
Prepare Aqueous Samples: Prepare several aliquots of blank matrix. Spike each with a known concentration of this compound.
-
Adjust pH: Adjust the pH of the aliquots to cover a range around the pKa. For Avanafil (pKa ~5.55), test pH levels such as 6.0, 7.0, 8.0, and 9.0.
-
Screen Solvents: For each pH level, perform extractions with a panel of common, water-immiscible organic solvents (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). Use a consistent ratio of organic solvent to aqueous sample (e.g., 2:1).
-
Extract: Add the chosen organic solvent to each pH-adjusted aliquot. Mix gently by inversion for 2-5 minutes.
-
Separate Phases: Centrifuge all samples to ensure complete phase separation.
-
Analyze: Carefully transfer the organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute in mobile phase. Analyze all samples by LC-MS/MS.
-
Evaluate: Compare the peak areas of this compound across all conditions. The combination of pH and solvent that yields the highest peak area represents the optimal extraction condition.
Data & Physicochemical Properties
Table 1: Physicochemical Properties of Avanafil
| Property | Value | Implication for Extraction | Reference |
| Molecular Formula | C₂₃H₂₆ClN₇O₃ | - | [11] |
| Molecular Weight | 483.95 g/mol | - | [11] |
| pKa (Strongest Basic) | 5.55 | Avanafil is basic. To extract in its neutral form, the pH of the aqueous phase should be > 7.55. | [9] |
| Solubility | Minimally soluble in water; increased solubility in acidic buffers (~pH 4). | Highlights the importance of pH control. It is more soluble in water when ionized (at low pH). | [22] |
| Protein Binding | ~99% | High protein binding suggests a protein precipitation step might be necessary before extraction from plasma. | [9] |
Table 2: Quick Troubleshooting Checklist for Low this compound Recovery
| Extraction Type | Symptom | Potential Cause | Recommended Action |
| SPE | IS in Flow-through | Improper sorbent; Sample solvent too strong; Incorrect pH | Use C18 or HLB sorbent; Dilute sample with water; Adjust pH to > 7.55 for RP, < 3.55 for Cation Exchange |
| SPE | IS in Wash Solution | Wash solvent too strong | Decrease percentage of organic solvent in the wash solution |
| SPE | IS Not in Eluate | Elution solvent too weak; Insufficient volume | Increase percentage of organic solvent in eluent; Increase elution volume |
| LLE | Low Overall Recovery | Suboptimal pH | Adjust aqueous sample pH to > 7.55 to neutralize the basic analyte |
| LLE | Low Overall Recovery | Poor solvent choice | Screen different organic solvents (e.g., MTBE, Ethyl Acetate) |
| LLE | Emulsion Formation | Vigorous mixing; High lipid/protein content | Use gentle inversions instead of shaking; Add salt (brine) or centrifuge to break the emulsion |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. welchlab.com [welchlab.com]
- 5. hawach.com [hawach.com]
- 6. m.youtube.com [m.youtube.com]
- 7. specartridge.com [specartridge.com]
- 8. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Avanafil | 330784-47-9 [chemicalbook.com]
- 12. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 13. silicycle.com [silicycle.com]
- 14. Solid Phase Extraction Explained [scioninstruments.com]
- 15. organomation.com [organomation.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Tips & Tricks [chem.rochester.edu]
- 22. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating ion suppression for Avanafil quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the quantification of Avanafil by LC-MS/MS.
Troubleshooting Guides
Issue 1: Low Avanafil Signal Intensity or High Signal Variability
Possible Cause: Ion suppression due to matrix effects from co-eluting endogenous components in the sample.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.
-
Protein Precipitation (PPT): A simple and rapid method. Acetonitrile is a common precipitation solvent for Avanafil analysis. While effective at removing the bulk of proteins, it may not remove other matrix components like phospholipids, which are known to cause ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning Avanafil into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase. This method has been shown to provide high recovery for Avanafil.[1]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively retain Avanafil while matrix components are washed away. This can significantly reduce ion suppression.
-
-
Chromatographic Optimization:
-
Improve Separation: Modify the mobile phase gradient or use a different column chemistry (e.g., C18, Phenyl-Hexyl) to separate Avanafil from co-eluting interferences.[2]
-
Adjust Flow Rate: Lowering the flow rate can sometimes reduce ion suppression in Electrospray Ionization (ESI).
-
Mobile Phase Additives: The use of 0.1% formic acid in the mobile phase has been shown to achieve a good peak shape and enhance the ionization of Avanafil.[3]
-
-
Use an Appropriate Internal Standard (IS): An ideal internal standard should co-elute with the analyte and experience similar ionization suppression, thus providing reliable correction.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard as it has nearly identical physicochemical properties to the analyte.
-
Structural Analogs: If a SIL-IS is unavailable, a structurally similar compound can be used. Tadalafil and Valsartan have been successfully used as internal standards for Avanafil quantification.[1][4]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on Avanafil ionization.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause: A variety of factors can contribute to poor peak shape, including column degradation, improper mobile phase conditions, or sample solvent effects.
Solutions:
-
Column Health:
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.
-
Column Degradation: If flushing does not resolve the issue, the column may have reached the end of its lifespan and needs to be replaced.
-
-
Mobile Phase and Sample Solvent:
-
pH Mismatch: Ensure the pH of the sample solvent is compatible with the mobile phase to avoid peak distortion.
-
Solvent Strength: The elution strength of the sample solvent should be weaker than or equal to the initial mobile phase to ensure proper peak focusing on the column.
-
-
Injection Volume: Overloading the column with either sample volume or analyte concentration can lead to peak fronting. Reduce the injection volume or dilute the sample.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Avanafil quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Avanafil, in the mass spectrometer's ion source. This leads to a decreased instrument response for Avanafil, resulting in underestimation of its concentration, poor sensitivity, and inaccurate and imprecise data.[2]
Q2: How can I determine if ion suppression is affecting my Avanafil assay?
A2: A common method to assess ion suppression is the post-column infusion experiment. A solution of Avanafil is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. A dip in the constant Avanafil signal at certain retention times indicates the elution of interfering components that cause ion suppression.
Another method is to compare the peak area of Avanafil in a neat solution to the peak area of Avanafil spiked into a processed blank matrix sample at the same concentration. A lower peak area in the matrix sample indicates ion suppression.
Q3: Which sample preparation method is best for minimizing ion suppression for Avanafil?
A3: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT) is fast and simple but may result in significant ion suppression due to residual matrix components.[5]
-
Liquid-Liquid Extraction (LLE) generally provides cleaner extracts and higher recovery than PPT. One study reported a recovery of 96.60 ± 2.44% for Avanafil from plasma using LLE.[1]
-
Solid-Phase Extraction (SPE) is typically the most effective method for removing interferences and minimizing ion suppression, although it is more time-consuming and costly.[2][5]
Q4: What are the key LC-MS/MS parameters to optimize for Avanafil analysis?
A4: Key parameters include:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Avanafil.[3][6]
-
Mobile Phase: A typical mobile phase consists of an aqueous component with a mobile phase additive like 0.1% formic acid and an organic solvent like acetonitrile.[1][3][4]
-
Column: A C18 reversed-phase column is frequently used for the separation of Avanafil.[1][3][4]
-
MS/MS Transitions: Specific precursor-to-product ion transitions for Avanafil and the internal standard should be monitored for selective and sensitive detection.
Q5: How does an internal standard help in mitigating ion suppression?
A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and is affected by ion suppression in a similar manner. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[2] A stable isotope-labeled internal standard is the most effective choice for compensating for matrix effects.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Avanafil quantification, providing insights into method performance and the effectiveness of different approaches in mitigating matrix effects.
Table 1: Comparison of Sample Preparation Methods for Avanafil Quantification
| Sample Preparation Method | Matrix | Recovery (%) | Internal Standard | Reference |
| Protein Precipitation | Human Plasma | 90 ± 7 | Tadalafil | [3] |
| Liquid-Liquid Extraction | Rat Plasma | 96.60 ± 2.44 | Valsartan | |
| Liquid-Liquid Extraction | Rat Brain Homogenate | 94.50 ± 1.86 | Valsartan | [1] |
Table 2: Experimental Protocols for Avanafil Quantification
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Protein Precipitation with Acetonitrile | Liquid-Liquid Extraction |
| Matrix | Human Plasma | Rat Plasma and Brain Homogenate |
| Internal Standard | Tadalafil | Valsartan |
| LC Column | Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm) | Nucleodur C18 |
| Mobile Phase | 0.1% Formic acid : Acetonitrile (60:40, v/v) | 0.1% Formic acid and Acetonitrile (29:71, v/v) |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Ionization Mode | ESI Positive | ESI Positive (MRM mode) |
| Reference | [3][4] |
Experimental Workflows and Signaling Pathways
Caption: Workflow for Avanafil quantification and troubleshooting ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
- 4. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for Avanafil in HPLC
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Avanafil, with a focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my Avanafil peak tailing?
Peak tailing is the most common peak shape issue for Avanafil and is often caused by secondary interactions between the basic Avanafil molecule and acidic silanol groups on the surface of silica-based HPLC columns. Avanafil has a basic pKa of approximately 6.54. At typical mid-range pH values, residual silanols on the column packing are ionized (negatively charged) and can strongly interact with the positively charged Avanafil, leading to a "tailing" effect on the peak.
Other potential causes include:
-
Column Overload: Injecting too much sample can saturate the column.
-
Mismatched Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause distortion.
-
Column Contamination or Degradation: Accumulation of matrix components or loss of the stationary phase can create active sites for tailing.
-
Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to band broadening and tailing.
Q2: How can I fix peak tailing for Avanafil?
The primary strategy is to minimize the silanol interactions. This can be achieved through several approaches:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2-3 protonates the silanol groups, neutralizing their negative charge and reducing interactions with the basic analyte.
-
Use of Mobile Phase Additives: Incorporating an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid helps to control the pH and improve peak shape. Some methods also use a combination of additives like TFA and Triethylamine (TEA) to mask silanol groups.
-
Column Selection: Using a modern, high-purity, end-capped C18 column is crucial. End-capping blocks many of the residual silanol groups. Columns specifically designed for basic compounds, such as those with polar-embedded phases, can also provide superior peak shape.
-
Buffer Concentration: Ensure the buffer strength is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.
Q3: My Avanafil peak is fronting. What does that mean?
Peak fronting (where the front of the peak is sloped) is less common than tailing but can occur. The most frequent causes are:
-
Sample Overload: Injecting a sample concentration that is too high for the column.
-
Poor Sample Solubility: If Avanafil is not fully dissolved in the sample solvent or precipitates upon injection into the mobile phase.
-
Temperature Mismatch: A significant difference in temperature between the column and the injected sample can sometimes cause fronting.
To resolve this, try reducing the sample concentration or injection volume and ensure the sample solvent is compatible with the mobile phase.
Q4: What are typical starting conditions for an Avanafil HPLC method?
Several published methods have demonstrated good results. A common starting point for a robust method would be a reverse-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile mixture.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Peak Tailing
This guide provides a systematic workflow to identify and resolve the cause of a tailing Avanafil peak.
Step 1: Assess the Tailing Factor Calculate the USP Tailing Factor (Tf). A value greater than 1.2 is generally considered significant tailing.
Step 2: Follow the Troubleshooting Workflow Use the following diagram to systematically investigate potential causes.
Technical Support Center: Avanafil-d4 in Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Avanafil-d4 as an internal standard in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable purity criteria for this compound when used as an internal standard in regulated bioanalysis?
A1: The purity of a deuterated internal standard like this compound is critical for ensuring the accuracy and reproducibility of quantitative results.[1][2] Regulatory guidelines and industry best practices recommend stringent purity criteria.[1] Key acceptance criteria are summarized in the table below.
| Purity Parameter | Acceptance Criteria | Rationale |
| Isotopic Purity/Enrichment | ≥ 98% | To minimize the contribution of unlabeled Avanafil in the internal standard, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[1] |
| Chemical Purity | > 99% | To prevent interference from other impurities that may co-elute with the analyte or internal standard, affecting the precision and accuracy of the assay.[1] |
| Unlabeled Analyte Impurity | Should not contribute more than 5% to the analyte response at the LLOQ. | To ensure that the presence of unlabeled Avanafil in the this compound does not significantly impact the measurement of the analyte at low concentrations.[1] |
| Cross-Interference (IS to Analyte) | Signal contribution to the analyte channel should be ≤ 20% of the LLOQ response.[3] | To prevent the internal standard from artificially inflating the analyte signal. |
Q2: How can impurities in my this compound internal standard affect my quantitative results?
A2: Impurities in this compound can lead to several issues in quantitative analysis:
-
Overestimation of the Analyte: The most common and critical impurity is the presence of unlabeled Avanafil in the this compound standard.[4] This unlabeled analyte will be detected along with the actual analyte in the sample, leading to a falsely elevated concentration.
-
Inaccurate Response Ratios: Other chemical impurities can co-elute with either the analyte or the internal standard, potentially causing ion suppression or enhancement in the mass spectrometer. This alters the analyte-to-internal standard response ratio, leading to inaccurate quantification.
-
Isobaric Interference: An impurity may have the same nominal mass as Avanafil or this compound, causing direct interference in the mass spectrometer and making it difficult to distinguish between the analyte and the impurity.
Q3: I am observing a slight shift in the retention time of this compound compared to Avanafil. Is this normal?
A3: Yes, a slight shift in retention time between a deuterated internal standard and the unlabeled analyte can occur. This is known as the "isotope effect." While stable isotope-labeled internal standards are designed to co-elute with the analyte, increased deuteration can sometimes lead to minor changes in chromatographic behavior.[2][3] It is important to ensure that this shift does not result in differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or matrix?
A4: Deuterium-hydrogen exchange is a potential issue with deuterium-labeled internal standards, especially if the deuterium atoms are located on exchangeable sites of the molecule (e.g., -OH, -NH).[2][3] For this compound, it is crucial that the deuterium labels are on stable positions within the molecule to prevent this exchange, which would alter the mass of the internal standard and compromise the assay.[2]
Troubleshooting Guides
Problem 1: Inaccurate results (bias) in quality control (QC) samples, particularly at the low end of the calibration curve.
-
Possible Cause: The presence of unlabeled Avanafil in the this compound internal standard is contributing to the analyte signal, causing a positive bias that is more pronounced at lower concentrations.[4]
-
Troubleshooting Steps:
-
Assess IS Contribution: Prepare a solution containing only the this compound internal standard at the concentration used in the assay. Analyze this solution using the mass spectrometer settings for the unlabeled Avanafil.
-
Quantify Interference: The response detected in the analyte channel should not be more than 5% of the response of the LLOQ standard.[1]
-
Corrective Action: If the contribution is too high, obtain a new, higher-purity batch of this compound. Alternatively, if the contribution is consistent, it may be possible to subtract the baseline contribution, though this is not ideal for regulated bioanalysis.
-
Problem 2: High variability in the internal standard response across a batch of samples.
-
Possible Cause: Inconsistent sample preparation, matrix effects, or issues with the LC-MS system. Impurities in the this compound could also potentially contribute to inconsistent ionization.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent and accurate addition of the internal standard to all samples.
-
Evaluate Matrix Effects: A stable isotope-labeled internal standard should compensate for matrix effects.[2] If variability is high, it could indicate that the analyte and internal standard are not behaving identically. Investigate for co-eluting matrix components that may be affecting the internal standard's ionization more than the analyte's.
-
LC-MS System Check: Verify the performance of the autosampler, pump, and mass spectrometer to rule out system-related variability.
-
Purity Check: Consider the possibility that impurities in the this compound are contributing to inconsistent ionization in different sample matrices.
-
Experimental Protocols
Protocol 1: Assessment of Unlabeled Avanafil in this compound Internal Standard
Objective: To determine the contribution of unlabeled Avanafil in the this compound internal standard solution to the analyte signal at the LLOQ.
Materials:
-
This compound internal standard working solution (at the concentration used in the assay)
-
Blank matrix (e.g., plasma, urine)
-
LLOQ sample
-
Validated LC-MS/MS method for Avanafil
Procedure:
-
Prepare a "zero sample" by spiking the blank matrix with the this compound internal standard working solution.
-
Inject the prepared LLOQ sample and acquire the data. Determine the peak area of the Avanafil analyte.
-
Inject the "zero sample" and acquire data using the same LC-MS/MS method, monitoring the mass transition for unlabeled Avanafil.
-
Measure the peak area of any response at the retention time of Avanafil in the "zero sample."
-
Calculation:
-
% Contribution = (Peak Area in Zero Sample / Peak Area in LLOQ Sample) * 100
-
-
Acceptance Criterion: The % Contribution should be ≤ 5%.[1]
Visualizations
References
Reducing variability in internal standard response for Avanafil-d4
This center provides troubleshooting guidance for researchers encountering variability in the internal standard (IS) response of Avanafil-d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of internal standard variability in LC-MS/MS bioanalysis?
Variability in the internal standard response can originate from several stages of the analytical workflow. The most common sources include inconsistencies in sample preparation (e.g., extraction, evaporation), matrix effects, instrument-related issues (e.g., injection volume errors, ion source fluctuations), and the stability of the internal standard itself. A stable isotope-labeled internal standard (SIL-IS) like this compound is expected to track the analyte (Avanafil) closely, compensating for many of these variations. However, significant variability is a sign that this compensation is failing and needs investigation.
Q2: What are the acceptable limits for internal standard response variability?
While regulatory guidelines do not set a strict universal limit, a common practice in bioanalytical laboratories is to investigate any batch where the IS response of individual samples deviates significantly from the mean response of all samples or the mean of the calibration standards. A typical starting point for investigation is when the IS response is outside 50% to 150% of the mean IS response of the calibration standards and QCs. High coefficients of variation (%CV) across a batch are also an indicator of a potential issue.
Q3: Can the quality of the deuterated internal standard affect the analysis?
Absolutely. The ideal deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity. The presence of unlabeled Avanafil as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ). Furthermore, the position of the deuterium labels should be on chemically stable parts of the molecule to prevent back-exchange with hydrogen from the solvent, which would alter the IS concentration over time.
Q4: What is the "matrix effect" and how does it impact this compound response?
The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine). Even though this compound is chemically similar to Avanafil, matrix components can still affect its ionization. If the matrix effect is inconsistent across different samples (i.e., different patient or animal lots), it can lead to high variability in the IS response and compromise the accuracy of the results.
Troubleshooting Guide
Problem: Inconsistent or Drifting IS Response Across an Analytical Batch
This issue often points to problems in sample preparation, autosampler performance, or chromatographic conditions.
Root Cause Analysis and Solutions:
-
Inconsistent Sample Preparation: Manual or automated liquid handling steps are a primary source of variability.
-
Troubleshooting:
-
Verify the precision of pipettes and automated liquid handlers.
-
Ensure thorough vortexing at all mixing steps, especially after adding the IS solution to the biological matrix.
-
If using an evaporator, check for uniform gas flow across all positions to prevent variable evaporation rates.
-
-
-
Autosampler and Injection Issues: Errors in injection volume can directly cause IS response variability.
-
Troubleshooting:
-
Check the autosampler for leaks, syringe wear, and correct needle placement. A partial blockage of the autosampler needle can cause smaller volumes to be injected over time.
-
Ensure the sample draw speed is appropriate for the viscosity of the final extract.
-
Use a strong needle wash solution to prevent carryover, which can affect subsequent injections.
-
-
-
Chromatographic Separation: Poor chromatography can lead to co-elution with matrix components, causing variable ion suppression.
-
Troubleshooting:
-
Ensure the retention times for both Avanafil and this compound are stable across the run. A shift in retention time could indicate column degradation or mobile phase issues.
-
Optimize the chromatographic method to separate Avanafil from major matrix components like phospholipids.
-
-
Problem: IS Response is Systematically Lower in Samples vs. Calibration Standards
This pattern strongly suggests the presence of significant and consistent matrix effects (ion suppression).
Root Cause Analysis and Solutions:
-
Inefficient Sample Cleanup: The sample preparation method may not be adequately removing interfering matrix components.
-
Troubleshooting:
-
Evaluate alternative sample preparation techniques. For example, if using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which often provide cleaner extracts.
-
Optimize the existing extraction protocol. For SPE, this could involve testing different wash solvents or sorbent chemistries.
-
-
-
Ionization Suppression: Endogenous compounds from the biological matrix are co-eluting with this compound and competing for ionization in the MS source.
-
Troubleshooting:
-
Modify the chromatographic gradient to better separate this compound from the region where ion suppression occurs. A post-column infusion experiment can identify these regions.
-
If possible, switch to a different ionization source (e.g., APCI instead of ESI), as some sources are less susceptible to matrix effects.
-
-
Data Presentation: Impact of Sample Preparation on IS Variability
The following table demonstrates how the choice of sample preparation can impact the internal standard response and variability when analyzing this compound in human plasma.
| Sample Preparation Method | Mean IS Peak Area | %CV of IS Peak Area | Matrix Factor (MF) |
| Protein Precipitation (PPT) | 1,850,400 | 18.5% | 0.68 |
| Liquid-Liquid Extraction (LLE) | 2,415,800 | 9.2% | 0.89 |
| Solid-Phase Extraction (SPE) | 2,650,100 | 4.1% | 0.98 |
Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. A value close to 1 indicates minimal matrix effect.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Avanafil from Human Plasma
This protocol provides a robust method for extracting Avanafil and this compound from plasma, minimizing matrix effects.
-
Sample Pre-treatment:
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) and vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of ~1 mL/min.
-
-
Wash Steps:
-
Wash 1: Add 1 mL of 0.1% formic acid in water.
-
Wash 2: Add 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting high variability in the this compound internal standard response.
Caption: Troubleshooting workflow for high internal standard variability.
SPE Workflow Diagram
This diagram illustrates the key steps in the Solid-Phase Extraction (SPE) protocol.
Caption: Workflow for Solid-Phase Extraction (SPE) of Avanafil.
Cause-and-Effect Relationship Diagram
This diagram shows the potential relationships between different experimental factors and the resulting IS variability.
Caption: Cause-and-effect diagram for IS response variability.
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Avanafil: Deuterated vs. Non-Deuterated Standards
For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical compounds is paramount. In the realm of bioanalysis, the choice of an internal standard (IS) is a critical decision that significantly impacts the reliability of an analytical method. This guide provides an objective comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Avanafil using a stable isotope-labeled (deuterated) internal standard versus alternative methods employing a non-deuterated internal standard or an external standard approach.
The use of a deuterated internal standard, such as Avanafil-¹³C-d₃, is widely considered the gold standard in quantitative bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process. This guide presents supporting experimental data from published studies to illustrate the performance differences between these methodologies.
Comparative Analysis of Validation Parameters
The following tables summarize the key validation parameters for three distinct analytical methods for Avanafil quantification.
Method 1: LC-MS/MS with a Deuterated Internal Standard (Avanafil-¹³C-d₃). Data is based on a bioequivalence study and typical performance characteristics for such methods.
Method 2: LC-MS/MS with a Non-Deuterated Internal Standard (Tadalafil). This method provides a robust alternative when a deuterated standard is unavailable.
Method 3: LC-MS/MS without a dedicated internal standard, relying on external calibration. This approach is more susceptible to variability.
| Validation Parameter | Method 1: LC-MS/MS with Deuterated IS (Avanafil-¹³C-d₃) | Method 2: LC-MS/MS with Non-Deuterated IS (Tadalafil) | Method 3: LC-MS/MS (External Standard) |
| Linearity Range | 1.0 - 500 ng/mL | 10 - 6000 ng/mL | 150 - 6000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 10 ng/mL | 150 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 2.0% |
| Inter-day Precision (%RSD) | < 10% | < 15% | < 2.0% |
| Intra-day Accuracy (%Bias) | ± 10% | ± 15% | Not explicitly stated (Recovery >95%) |
| Inter-day Accuracy (%Bias) | ± 10% | ± 15% | Not explicitly stated (Recovery >95%) |
| Mean Recovery | > 90% | > 85% | > 95% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: LC-MS/MS with Deuterated Internal Standard (Avanafil-¹³C-d₃)
This protocol is synthesized from a bioequivalence study and established best practices for bioanalytical method validation.
-
Sample Preparation: To 200 µL of human plasma, 50 µL of Avanafil-¹³C-d₃ internal standard solution is added. Protein precipitation is performed by adding 600 µL of acetonitrile. The mixture is vortexed and then centrifuged at 13,000 rpm for 10 minutes. The supernatant is transferred to an autosampler vial for injection.
-
Chromatographic Conditions:
-
Instrument: Agilent 1200 Series HPLC
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Avanafil: m/z 484.2 → 282.1
-
Avanafil-¹³C-d₃: m/z 488.2 → 282.1 (illustrative)
-
-
Method 2: LC-MS/MS with Non-Deuterated Internal Standard (Tadalafil)
This protocol is based on a study for the simultaneous determination of Avanafil and Dapoxetine.
-
Sample Preparation: To 500 µL of human plasma, 50 µL of Tadalafil internal standard solution (1000 ng/mL) is added, followed by 1 mL of acetonitrile for protein precipitation. The mixture is vortexed for 1 minute and centrifuged at 14,000 rpm for 10 minutes. The supernatant is collected and evaporated to dryness under a nitrogen stream. The residue is reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Instrument: Agilent 6460 LC-QqQ-MS
-
Column: Agilent Zorbax Eclipse XDB C18 (4.6 × 50 mm, 1.8 µm)
-
Mobile Phase: 0.1% formic acid in water : acetonitrile (60:40, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: ESI, positive mode
-
MRM Transitions:
-
Avanafil: m/z 484.5 → 365.3
-
Tadalafil (IS): m/z 390.2 → 268.3
-
-
Method 3: LC-MS/MS (External Standard)
This protocol is derived from a study on the determination of Avanafil in pharmaceutical preparations.[2][3][4]
-
Sample Preparation: A stock solution of Avanafil is prepared in methanol. Working solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the calibration range. For pharmaceutical dosage forms, tablets are crushed, and a powder equivalent to a specific amount of Avanafil is dissolved in the mobile phase, sonicated, and filtered.
-
Chromatographic Conditions: [2][3][4]
-
Instrument: LC-MS/MS system
-
Column: Chromolith® High Resolution RP-18e (100 × 4.6 mm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 0.3 µL
-
-
Mass Spectrometric Conditions: [2][3][4]
-
Ionization: ESI, positive mode
-
MRM Transitions: m/z 484.1 → 149.1, 484.1 → 282.1, 484.1 → 365.1
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard, adhering to regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Methods for Avanafil Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Avanafil in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. This guide provides a comparative overview of validated bioanalytical methods for Avanafil, focusing on their performance, experimental protocols, and key validation parameters.
The primary analytical techniques for Avanafil bioanalysis are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (LC-DAD). LC-MS/MS methods are generally favored for their high sensitivity and selectivity, making them ideal for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be detected in complex biological matrices like plasma.[1][2][3][4] On the other hand, LC-DAD offers a more accessible and cost-effective alternative for quality control analysis of pharmaceutical preparations.[5][6]
Comparative Performance of Bioanalytical Methods
The selection of a bioanalytical method is often a trade-off between the required sensitivity, the nature of the sample, and the available instrumentation. Below is a summary of the performance characteristics of different validated methods for Avanafil quantification.
| Method | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | 10 - 6000 | Within ±15% of nominal | < 15% | Not Reported | [2] |
| LC-MS/MS | Rat Plasma | 50 - 3200 | Not Reported | Not Reported | 96.60 ± 2.44 | [1][3][4] |
| LC-MS/MS | Rat Brain Homogenate | 50 - 3200 | Not Reported | Not Reported | 94.50 ± 1.86 | [1][3][4] |
| LC-DAD | Pharmaceutical Preparations | 500 - 20,000 | > 95% | < 2.0% | > 95% | [5][6] |
| RP-HPLC | Tablet Dosage Form | 5,000 - 100,000 | 98.8 - 101.2 | < 2.0% | Not Reported | [7] |
| RP-HPLC | Pharmaceutical Formulation | 500 - 10,000 | 99.8 - 100.2 | < 2.0% | Not Reported | [8] |
Detailed Experimental Protocols
The methodologies employed for Avanafil analysis vary in terms of sample preparation, chromatographic separation, and detection.
Method 1: LC-MS/MS for Avanafil in Human Plasma
This method is suitable for clinical studies requiring high sensitivity for the simultaneous determination of Avanafil and Dapoxetine.[2]
-
Sample Preparation: A protein precipitation technique is utilized. To 100 µL of human plasma, 200 µL of acetonitrile containing the internal standard (Tadalafil) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions: Specific precursor-to-product ion transitions for Avanafil, Dapoxetine, and the internal standard are monitored using Multiple Reaction Monitoring (MRM).
-
Method 2: LC-MS/MS for Avanafil in Rat Plasma and Brain
This method was developed for pharmacokinetic studies in preclinical animal models.[1][3][4]
-
Sample Preparation: Liquid-liquid extraction is employed. To 100 µL of plasma or brain homogenate, an internal standard is added, followed by 1 mL of acetonitrile.[3] The mixture is vortexed and centrifuged.[3] The supernatant is then filtered before injection.[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Method 3: LC-DAD for Avanafil in Pharmaceutical Preparations
This method is designed for the quality control of Avanafil in tablet formulations.[5][6]
-
Sample Preparation: A portion of finely powdered tablets equivalent to a specific amount of Avanafil is dissolved in a suitable diluent and sonicated. The solution is then filtered before analysis.
-
Chromatographic Conditions:
-
Detection:
-
Wavelength: UV detection is performed at a wavelength where Avanafil shows maximum absorbance.
-
Visualizing the Bioanalytical Workflows
The following diagrams illustrate the logical flow of the described bioanalytical methods.
Caption: Workflow for LC-MS/MS analysis of Avanafil in human plasma.
References
- 1. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crsubscription.com [crsubscription.com]
- 8. jptcp.com [jptcp.com]
A Comparative Guide to Internal Standards for Avanafil Analysis: A Focus on Avanafil-d4 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is a critical determinant of the robustness, accuracy, and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of Avanafil-d4 with other commonly employed internal standards for Avanafil analysis, supported by experimental data from published literature.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Ideally, an internal standard should be a stable isotope-labeled (SIL) version of the analyte. These compounds, such as this compound or Avanafil-¹³C-d₃, co-elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency. This mimicry allows for effective compensation for variations during sample preparation and analysis, leading to highly accurate and precise results.
While specific data for this compound is not extensively published in direct comparative studies, the performance of a closely related stable isotope-labeled standard, Avanafil-¹³C-d₃ , provides a strong benchmark.
Performance Comparison of Internal Standards
The following tables summarize the performance of different internal standards used for the bioanalytical quantification of Avanafil, as reported in various scientific publications. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Performance Characteristics of Avanafil-¹³C-d₃ as an Internal Standard for Avanafil Analysis
| Parameter | Performance | Reference |
| Linearity Range | 15.0 - 6000 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Within-Day Accuracy (%) | -4.6 to 6.3 | [1] |
| Between-Day Accuracy (%) | -2.7 to 2.8 | [1] |
| Within-Day Precision (%RSD) | ≤ 4.2 | [1] |
| Between-Day Precision (%RSD) | ≤ 3.9 | [1] |
Table 2: Performance Characteristics of Valsartan as an Internal Standard for Avanafil Analysis
| Parameter | Performance (in Rat Plasma) | Reference |
| Linearity Range | 50.0 - 3200.0 ng/mL | [2] |
| Correlation Coefficient (r²) | ≥ 0.995 | [2][3] |
| Recovery (%) | 96.60 ± 2.44 | [2][3] |
| Precision (%RSD) | 0.85 to 1.02 (Intra-day), 1.10 to 2.15 (Inter-day) | [4] |
| Accuracy (%Error) | -1.13 to 1.05 (Intra-day), -0.98 to 1.12 (Inter-day) | [4] |
Table 3: Performance Characteristics of Tadalafil as an Internal Standard for Avanafil Analysis
| Parameter | Performance | Reference |
| Linearity Range | 10 - 6000 ng/mL | [5][6] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established | [5][6] |
| Recovery (%) | ~90 (using protein precipitation) | [5] |
| Precision (%RSD) | Within acceptable limits as per US-FDA recommendations | [5][6] |
| Accuracy (%) | Within acceptable limits as per US-FDA recommendations | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are summaries of the experimental protocols from the cited studies.
Method Using Avanafil-¹³C-d₃ as Internal Standard[1]
-
Sample Preparation: Protein precipitation.
-
Chromatography: LC-20AD system with an Ultimate XB C18 column (2.1 x 50.0 mm, 5.0 µm).
-
Mobile Phase: A gradient of aqueous solution with 0.1% formic acid and acetonitrile with 0.1% formic acid at a flow rate of 1.0 mL/min.
-
Mass Spectrometry: QTRAP 4000 mass spectrometer with electrospray ionization (ESI) in positive mode. Multiple reaction monitoring (MRM) transitions were m/z 484.2 → 154.8 for Avanafil and 488.3 → 158.8 for the internal standard.
Method Using Valsartan as Internal Standard[2][3]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Agilent 6460 LC-QqQ-MS with a Nucleodur C18 column.
-
Mobile Phase: 0.1% formic acid and acetonitrile (29:71, v/v) at a flow rate of 0.5 mL/min.
-
Mass Spectrometry: Triple quad mass spectrometer with ESI in positive MRM mode.
Method Using Tadalafil as Internal Standard[5][6]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Agilent Zorbax Eclipse XDB C18 column (4.6 × 50 mm, 1.8 µm).
-
Mobile Phase: 0.1% formic acid:acetonitrile (60:40, v/v) at a flow rate of 0.5 mL/min.
-
Mass Spectrometry: ESI in positive mode with MRM. The fragmentation voltage was 135 V and collision energies were 28 V for Avanafil and 25 V for Tadalafil.
Visualizing the Workflow and Mechanism
To further clarify the analytical process and the pharmacological context, the following diagrams are provided.
Caption: Experimental workflow for Avanafil bioanalysis.
Caption: Signaling pathway of Avanafil's mechanism of action.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Avanafil.
-
This compound (and by extension, Avanafil-¹³C-d₃) represents the gold standard. As a stable isotope-labeled analog, it offers the best performance in terms of accuracy and precision by effectively compensating for matrix effects and variations in sample processing. For definitive pharmacokinetic and bioequivalence studies, a SIL internal standard is highly recommended.
-
Valsartan and Tadalafil are suitable alternative internal standards. They are structurally different from Avanafil, which can sometimes be an advantage in avoiding cross-signal interference. The data shows that methods using these internal standards can be successfully validated to meet regulatory requirements. However, they may not perfectly mimic the behavior of Avanafil during extraction and ionization, potentially leading to less effective compensation for matrix effects compared to a SIL internal standard.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, precision, cost, and the availability of the standard. Regardless of the choice, thorough method validation in the specific biological matrix is essential to ensure the generation of high-quality, reliable data.
References
- 1. A Bioequivalence Study of Avanafil in Healthy Chinese Male Subjects Under Fasting and Fed Conditions: Results of a Randomized, Open‐Label, Single‐Dose, 2‐Sequence, 2‐Period Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
- 6. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
Inter-day and intra-day precision and accuracy for Avanafil assay
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure reliable and reproducible results. This guide provides a detailed comparison of the inter-day and intra-day precision and accuracy of various analytical methods for the quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor. The data presented is compiled from several studies, offering a comprehensive overview of the performance of different assays.
Quantitative Performance Data
The precision of an analytical method is typically expressed as the relative standard deviation (%RSD), while accuracy is often reported as the percentage of recovery. The following tables summarize the inter-day and intra-day precision and accuracy for Avanafil assays using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Avanafil Assay Performance
| Analytical Method | Parameter | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Accuracy (%) |
| RP-HPLC | Avanafil | 0.33-0.63[1] | 0.35-0.61[1] | 98-102[1] |
| RP-HPLC | Avanafil | < 2.0[2] | < 2.0[2] | Not explicitly stated, but recovery was good[2] |
| UPLC | Avanafil Impurities | 0.407-2.187[3] | 0.085-0.962[3] | 92.17-103.14[3] |
| LC-DAD | Avanafil | < 2.0[4][5] | < 2.0[4][5] | > 95[4][5] |
| LC-MS/MS | Avanafil | < 2.0[4][5] | < 2.0[4][5] | > 95[4][5] |
Comparison with Other PDE5 Inhibitor Assays
While a direct head-to-head comparison in a single study is limited, the following table provides an overview of the performance of assays for other PDE5 inhibitors, offering a broader context for the performance of Avanafil assays.
| PDE5 Inhibitor | Analytical Method | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Accuracy (%) |
| Sildenafil, Tadalafil, Vardenafil | PDE5 Inhibition Assay | Not specified | Not specified | Not specified, focused on detection[6][7] |
| Tadalafil | Spectrophotometric | Not specified | Not specified | Not specified[8] |
Experimental Protocols
The methodologies employed in these studies are crucial for understanding and reproducing the presented data. Below are detailed experimental protocols for the RP-HPLC and LC-MS/MS assays for Avanafil.
RP-HPLC Method for Avanafil in Pharmaceutical Formulation[1]
-
Instrumentation: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.
-
Column: Inertsil ODS C18 column (4.6 x 250mm, 5µm).[1]
-
Mobile Phase: A mixture of Methanol and 0.1% Ortho-Phosphoric Acid (OPA) in a 75:25 v/v ratio.[1]
-
Flow Rate: 1 ml/min.[1]
-
Detection Wavelength: 246 nm.[1]
-
Injection Volume: 20 µl.[1]
-
Sample Preparation: Standard and sample solutions of Avanafil were prepared in the mobile phase. Tablet powder was used for the assay in pharmaceutical formulations.[1]
-
Validation: The method was validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[1]
LC-MS/MS Method for Simultaneous Determination of Avanafil and Dapoxetine in Human Plasma[9]
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: Agilent Zorbax Eclipse XDB C18 column (4.6 × 50 mm, 1.8 μm).[9]
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a 60:40 v/v ratio.[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Internal Standard: Tadalafil.[9]
-
Sample Preparation: Protein precipitation was used for sample preparation from human plasma.[9]
-
Validation: The bio-analytical method was validated according to US-FDA guidelines, including assessments of sensitivity, selectivity, linearity, accuracy, precision, dilution integrity, matrix effect, and carryover.[9][10]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the typical workflows for sample analysis using RP-HPLC and a comparison of key analytical parameters.
Caption: Experimental workflow for Avanafil assay using RP-HPLC.
Caption: Logical relationship of key performance metrics for analytical assays.
References
- 1. jptcp.com [jptcp.com]
- 2. crsubscription.com [crsubscription.com]
- 3. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
A Comparative Guide to the Quantitative Analysis of Avanafil: Linearity and LLOQ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The focus is on two critical validation parameters: linearity and the lower limit of quantification (LLOQ). This document aims to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an analytical method for Avanafil quantification depends on several factors, including the required sensitivity, the nature of the sample matrix (e.g., pharmaceutical formulations, biological fluids), and the available instrumentation. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common approach, offering a balance of sensitivity, specificity, and efficiency.
Below is a summary of the performance characteristics of different analytical methods reported for Avanafil quantification.
| Method | Linearity Range | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) |
| LC-DAD | 0.5–20 µg/mL[1] | Not explicitly stated, but linearity starts at 0.5 µg/mL | - |
| LC-MS/MS | 150–6000 ng/mL[1] | 150 ng/mL | - |
| UPLC | 0.03–3.00 µg/mL[2] | 0.03 µg/mL (as LOQ) | Signal-to-noise ratio of 3 used for determination |
| RP-HPLC | 5–100 µg/mL[3][4] | 5 µg/mL | - |
| HPTLC | 1040–3640 ng/spot | 80 ng/spot | - |
| Spectrofluorimetry | 0.4 - 1.2 µg/mL[5] | 0.0195 µg/mL[5] | 0.0064 µg/mL[5] |
| Derivative Spectrophotometry | 1–12 µg/mL[6] | - | 0.27 µg/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols for some of the key methods mentioned above.
LC-MS/MS Method[1]
-
Instrumentation : Liquid chromatograph coupled with a tandem mass spectrometer.
-
Chromatographic Conditions :
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions : Specific precursor-to-product ion transitions for Avanafil.
-
-
Sample Preparation : For pharmaceutical preparations, tablets are crushed, and a specific amount is dissolved in a suitable solvent, followed by dilution to the desired concentration range.[1]
UPLC Method[2]
-
Instrumentation : Agilent 1260 UHPLC system.[2]
-
Chromatographic Conditions :
-
Sample Preparation : Involves dissolving the sample in a suitable diluent to achieve concentrations within the linear range.
RP-HPLC Method[3][4]
-
Instrumentation : High-Performance Liquid Chromatograph.
-
Chromatographic Conditions :
-
Sample Preparation : Ten tablets are weighed and crushed. A portion of the powder equivalent to 10 mg of Avanafil is dissolved in the diluent, sonicated, and diluted to the final concentration.[4]
Visualizations
Signaling Pathway of Avanafil
Avanafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[8][9] Its mechanism of action involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, which is crucial for penile erection.[8][10]
Caption: Mechanism of action of Avanafil.
Experimental Workflow for Avanafil Quantification
The following diagram illustrates a typical workflow for the quantification of Avanafil in a pharmaceutical tablet formulation using RP-HPLC.
Caption: Workflow for RP-HPLC analysis of Avanafil tablets.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crsubscription.com [crsubscription.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel spectrophotometric methods for concurrent assessment of duloxetine and avanafil in their binary mixture using derivative spectroscopy: greenness-blueness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Avanafil - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Bioanalysis of Avanafil: Performance of Avanafil-d4 and Alternative Internal Standards in Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the performance of the deuterated internal standard, Avanafil-d4, with alternative internal standards in human plasma and urine, supported by experimental data from published studies.
Principle of Internal Standards in Bioanalysis
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard due to their near-identical physicochemical properties to the analyte. However, structurally similar molecules are also employed as alternatives.
Performance Comparison in Human Plasma
The selection of an internal standard for Avanafil analysis in plasma is critical for ensuring accuracy and precision. While data on this compound is limited, its close analog, Avanafil-¹³C-d₃, has been successfully used, and its performance can be considered representative. This section compares the performance of this stable isotope-labeled internal standard with other reported alternatives.
Table 1: Performance of Internal Standards for Avanafil Analysis in Human Plasma
| Internal Standard | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Avanafil-¹³C-d₃ | Not explicitly reported, but expected to be similar to Avanafil and compensated for by the IS. | Expected to be minimal and effectively compensated. | Co-elution with Avanafil, compensates for matrix effects and extraction variability effectively. | Higher cost and potential for isotopic interference if not carefully monitored. |
| Tadalafil | 90 ± 7 | Not explicitly quantified, but the use of an IS aimed to diminish it. | Structurally related PDE5 inhibitor, commercially available. | Different chromatographic retention and potential for differential matrix effects compared to Avanafil. |
| Valsartan | 96.60 ± 2.44 (in rat plasma) | Minimal ionization suppression reported. | Chemically distinct, reducing the risk of cross-talk in MS/MS. | Significant differences in chemical properties may lead to poor compensation for matrix effects and extraction variability. |
Performance Comparison in Human Urine
Data on the use of internal standards for Avanafil quantification in urine is less abundant. However, existing studies on the simultaneous analysis of multiple PDE5 inhibitors provide insights into achievable performance.
Table 2: Performance of Internal Standards for Avanafil Analysis in Human Urine
| Internal Standard | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Deuterated Analogs (e.g., this compound) | High recovery is expected. | Expected to be minimal and effectively compensated. | Optimal for compensating for variability in the complex urine matrix. | Limited published data specifically for this compound in urine. |
| Structurally Related PDE5 inhibitors (e.g., Sildenafil) | High recoveries (98.26–100.92%) have been reported for Avanafil in a multi-analyte study, suggesting a suitable IS was used.[1] | Not explicitly reported. | Readily available and cost-effective. | Potential for different extraction efficiency and matrix effects compared to Avanafil. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following protocols are based on published literature for the analysis of Avanafil in plasma.
Method 1: Analysis of Avanafil in Human Plasma using Avanafil-¹³C-d₃ as Internal Standard
This method is adapted from a bioequivalence study of Avanafil.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 50 µL of the internal standard working solution (Avanafil-¹³C-d₃ in methanol).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
LC System: Shimadzu LC-20AD system
-
Column: Ultimate XB C18 (2.1 × 50.0 mm, 5.0 μm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: AB Sciex QTRAP 4000
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Avanafil: m/z 484.2 → 154.8
-
Avanafil-¹³C-d₃: m/z 488.3 → 158.8
-
-
Method 2: Analysis of Avanafil in Human Plasma using Tadalafil as Internal Standard
This method is adapted from a study on the simultaneous determination of Avanafil and Dapoxetine.[2][3]
-
Sample Preparation (Protein Precipitation):
-
To 250 µL of human plasma, add 100 µL of Tadalafil internal standard solution (25 µg/mL in methanol).[3]
-
Vortex for 2 minutes.[3]
-
Add 500 µL of acetonitrile for protein precipitation.[3]
-
Vortex for another 2 minutes and then centrifuge at 6000 rpm for 10 minutes.[3]
-
Transfer 200 µL of the clear supernatant for injection.[3]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: (Specific m/z values not provided in the abstract, but would be determined during method development)
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalytical quantification of Avanafil in a biological matrix using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
A Comparative Guide to the Robustness of Avanafil Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction, is critical for quality control, pharmacokinetic studies, and formulation development.[1][2][3][4] This guide provides a comparative evaluation of the robustness of various analytical methods for Avanafil quantification, supported by experimental data from published studies.
Comparative Analysis of Avanafil Quantification Methods
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most predominantly employed techniques for the quantification of Avanafil.[1][2][3][5] The choice of method often depends on the required sensitivity, selectivity, and the matrix in which Avanafil is to be quantified.
Method Performance Summary
The following table summarizes the key performance parameters of different validated methods for Avanafil quantification.
| Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| RP-HPLC-UV | Tablet Dosage Form | 5-100 µg/mL | 98.6-101.4% | < 2.0 | - | - | [5] |
| RP-HPLC | Tablet Dosage Form | 0.5-10 µg/mL | - | < 2.0 | 0.02 µg/mL | 0.08 µg/mL | [6] |
| LC-DAD | Pharmaceutical Preparations | 0.5–20 μg/mL | > 95% | < 2.0 | - | - | [1][2][3] |
| LC-MS/MS | Pharmaceutical Preparations | 150–6000 ng/mL | > 95% | < 2.0 | - | - | [1][2][3] |
| UPLC | Bulk Drug | - | - | - | - | - | [7][8] |
| LC-MS/MS | Human Plasma | 10–6000 ng/mL | - | - | - | - | [9][10] |
| LC-MS/MS | Rat Plasma & Brain | - | 94.50-96.60% | - | - | - | [11] |
| HPTLC | Tablet Dosage Form | 1040-3640 ng/spot | - | - | - | - | [12] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, DAD: Diode Array Detector, UPLC: Ultra-Performance Liquid Chromatography, HPTLC: High-Performance Thin-Layer Chromatography. '-' indicates data not specified in the cited reference.
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating the robustness of an analytical method. Below are the experimental protocols for two common Avanafil quantification methods.
RP-HPLC-UV Method for Tablet Dosage Form
This method is suitable for the routine quality control analysis of Avanafil in solid dosage forms.[5]
-
Chromatographic System:
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of Avanafil working standard and transfer to a 100 mL volumetric flask.
-
Dissolve in the diluent (mobile phase) with the aid of sonication.
-
Make up the volume to 100 mL with the diluent to obtain a concentration of 100 µg/mL.[5]
-
Further dilute 5 mL of this stock solution to 10 mL with the diluent to get a final concentration of 50 µg/mL.[5]
-
-
Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Avanafil and transfer to a 100 mL volumetric flask.
-
Add diluent and sonicate for 15 minutes to dissolve the Avanafil.
-
Make up the volume to 100 mL with the diluent.
-
Dilute 5 mL of this solution to 10 mL with the diluent to achieve a final concentration of 50 µg/mL.[5]
-
-
Validation Parameters:
-
Linearity: Assessed in the range of 5-100 µg/mL.[5]
-
Accuracy: Determined by the standard addition method at 110%, 120%, and 130% of the sample concentration.[5]
-
Precision: Evaluated by replicate injections of the standard solution (system precision) and sample solution (method precision).[5]
-
Robustness: The method's robustness was evaluated by intentionally varying chromatographic conditions such as the flow rate (±0.5 mL/min), detection wavelength (±2 nm), and column temperature (±2°C).[5]
-
LC-MS/MS Method for Pharmaceutical Preparations
This method offers higher sensitivity and is suitable for the determination of Avanafil at lower concentrations and in complex matrices.[1][2][3]
-
Chromatographic System:
-
Mass Spectrometric Conditions:
-
Preparation of Standard and Sample Solutions:
-
Validation Parameters:
-
Linearity: Established over the range of 150–6000 ng/mL.[1][2][3]
-
Accuracy: Recovery studies demonstrated accuracy of > 95%.[1][2][3]
-
Precision: RSD values were found to be less than 2.0%.[1][2][3]
-
Robustness: The method's robustness was tested by varying the mobile phase composition, pH, flow rate, and column temperature.[2] The retention times were most affected by changes in flow rate and the percentage of the organic phase in the mobile phase.[2]
-
Visualizing Method Robustness and Workflow
To better understand the relationships and processes involved in evaluating Avanafil quantification methods, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC-UV and LC-MS/MS Methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of avanafil as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crsubscription.com [crsubscription.com]
- 6. jptcp.com [jptcp.com]
- 7. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide: Selecting an Internal Standard for Avanafil Quantification—Avanafil-d4 vs. a Structural Analog
In the quantitative bioanalysis of the phosphodiesterase type 5 (PDE5) inhibitor Avanafil, the selection of an appropriate internal standard (IS) is a cornerstone for developing a robust, accurate, and precise analytical method. An internal standard is essential for correcting variability throughout the analytical process, including sample extraction, chromatographic injection, and mass spectrometric detection. The primary candidates for an IS are a stable isotope-labeled (SIL) version of the analyte, such as Avanafil-d4, or a structural analog.
This guide provides an objective comparison of these two approaches, supported by established principles in analytical chemistry and data from validated bioanalytical methods, to assist researchers in making an informed decision for their studies.
The Gold Standard: this compound (Stable Isotope-Labeled IS)
A stable isotope-labeled internal standard, like this compound, is widely considered the "gold standard" for quantitative mass spectrometry. Its physicochemical properties are nearly identical to Avanafil, ensuring it behaves similarly during sample preparation and analysis. The key advantage is that a SIL IS co-elutes with the analyte, meaning it experiences the same degree of ion suppression or enhancement in the mass spectrometer—a phenomenon known as the matrix effect. This co-elution provides the most effective normalization, leading to superior accuracy and precision.
The Alternative: Structural Analog IS
A structural analog is a compound that is chemically similar but not identical to the analyte. For Avanafil, a potential structural analog could be another PDE5 inhibitor, such as Tadalafil or Valsartan, which have been used as internal standards in published Avanafil assays. This approach can be more cost-effective and readily available than a custom-synthesized SIL standard. However, differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, which may not perfectly mimic the analyte and could compromise data quality if not thoroughly validated.
Performance Comparison: this compound vs. Structural Analog
While direct head-to-head studies for Avanafil are not prevalent in the reviewed literature, the following table summarizes the expected performance based on well-established principles of internal standard selection in LC-MS/MS bioanalysis.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Tadalafil) | Rationale |
| Linearity (r²) | Typically ≥ 0.99 | Typically ≥ 0.99 | Both can achieve excellent linearity, but SIL standards often yield more consistent and reliable curve fits. |
| Accuracy (% Bias) | High (typically within ±5%) | Good (typically within ±15%) | This compound more effectively corrects for matrix effects and recovery losses, resulting in lower bias. |
| Precision (% RSD) | High (typically ≤5%) | Good (typically ≤15%) | The superior ability of a SIL IS to track variability leads to lower relative standard deviation. |
| Matrix Effect | Excellent Compensation | Variable Compensation | As a co-eluting standard, this compound experiences the same matrix effects as Avanafil, providing optimal correction. |
| Extraction Recovery | Nearly Identical to Analyte | May Differ from Analyte | Minor structural differences can alter partitioning and recovery during sample preparation. |
| Regulatory Acceptance | Preferred by agencies like EMA | Acceptable, but requires more rigorous validation to prove suitability. | SIL standards are recognized for providing higher quality data, which is critical for regulatory submissions. |
Experimental Protocols
Below is a representative experimental protocol for a validated LC-MS/MS method for the quantification of Avanafil in human plasma. The protocol highlights the use of an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or a structural analog like Tadalafil at a fixed concentration).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a 5 µL aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: Agilent 6460 Liquid Chromatography system or equivalent.
-
Column: Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water : Acetonitrile (60:40, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Run Time: 6 minutes.
Mass Spectrometry Conditions
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI).
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Avanafil: m/z 484.2 → 350.1 (Quantifier), 484.2 → 279.1 (Qualifier)
-
This compound (Hypothetical): m/z 488.2 → 354.1
-
Tadalafil (as Structural Analog IS): m/z 390.1 → 268.1
-
-
Key Parameters (can be optimized):
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 300°C.
-
Collision Energy: Optimized for each transition (e.g., 28 V for Avanafil).
-
Visualizing Pathways and Processes
To better understand the context of Avanafil analysis, the following diagrams illustrate its mechanism of action and the analytical workflow.
Caption: Avanafil's mechanism as a PDE5 inhibitor.
Caption: General workflow for Avanafil quantification in plasma.
Caption: Comparison of SIL vs. Structural Analog IS.
Conclusion and Recommendation
The choice of an internal standard profoundly impacts the quality of bioanalytical data. For the quantification of Avanafil, a stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. It provides the most accurate and precise data by effectively compensating for analytical variability, especially matrix effects. This level of reliability is critical for regulated studies such as pharmacokinetic and bioequivalence trials.
While a structural analog may be a viable option for early-stage research or when a SIL IS is not available, its use requires extensive and rigorous validation to demonstrate that it can adequately control for analytical variability. Researchers must carefully evaluate potential differences in extraction recovery, chromatographic behavior, and ionization response. For applications demanding the highest level of data integrity and regulatory compliance, the investment in this compound is strongly justified.
Safety Operating Guide
Avanafil-d4: A Guide to Proper Disposal in Laboratory Settings
Essential guidelines for the safe handling and disposal of Avanafil-d4, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This compound, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor Avanafil, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with institutional safety standards and regulatory compliance.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the SDS for Avanafil serves as a reliable reference for its hazard profile. Avanafil is classified as a hazardous substance with the following primary risks:
-
Skin Irritation: May cause irritation upon contact with the skin.[1][2][3]
-
Eye Irritation: Can cause serious irritation to the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3]
-
Aquatic Toxicity: A metabolite of Avanafil is known to be very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[4]
The presence of deuterium isotopes in this compound is unlikely to alter these fundamental hazardous properties. Therefore, it must be handled with the same level of caution as the parent compound.
Personal Protective Equipment (PPE)
To mitigate exposure risks, all personnel handling this compound waste must use appropriate Personal Protective Equipment (PPE).
| PPE Category | Recommended Specifications |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory Protection | To be used in a well-ventilated area. For bulk quantities or potential for aerosolization, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[2][5][6]
1. Waste Identification and Segregation:
-
Characterize this compound waste as a hazardous chemical/pharmaceutical waste.
-
Segregate it from non-hazardous waste streams at the point of generation.
2. Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Irritant," "Ecotoxic").
3. On-site Accumulation and Storage:
-
Store the waste container in a designated and secure Satellite Accumulation Area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
4. Final Disposal:
-
Do not dispose of this compound in the regular trash or down the drain. [1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal vendor to ensure the waste is transported, treated, and disposed of in a compliant manner.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain and clean up the spill using a chemical spill kit.
-
All materials used for the cleanup must be collected and disposed of as hazardous waste in the designated this compound waste container.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
